molecular formula C12H16N2O B13244344 6-Methyl-3-(3-methylphenyl)piperazin-2-one

6-Methyl-3-(3-methylphenyl)piperazin-2-one

Cat. No.: B13244344
M. Wt: 204.27 g/mol
InChI Key: BYHKOVUSHLXMOY-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methylphenyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and neuroscience research, supplied strictly for Research Use Only. Piperazine and piperazin-2-one derivatives represent a significant class of heterocyclic compounds that serve as key scaffolds in the development of bioactive molecules. These structures are frequently investigated for their potential to interact with central nervous system targets . Specifically, piperazine derivatives are known to be utilized in research pertaining to Alzheimer's disease, with some compounds acting as selective activators of the TRPC6 ion channel, a potential target for addressing synaptic deficiency . Furthermore, structural analogs featuring the piperazin-2-one core have been identified and characterized as selective dopamine D4 receptor agonists in preclinical research . The presence of the 3-methylphenyl substituent in this compound suggests potential for interaction with various neurological receptors, making it a candidate for research in areas such as synaptic plasticity, receptor pharmacology, and the development of novel therapeutic agents. Researchers can employ this compound as a building block or reference standard in the design and synthesis of new molecules for pharmacological evaluation.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-methyl-3-(3-methylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-4-3-5-10(6-8)11-12(15)14-9(2)7-13-11/h3-6,9,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

BYHKOVUSHLXMOY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=CC(=C2)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-3-(3-methylphenyl)piperazin-2-one: Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methyl-3-(3-methylphenyl)piperazin-2-one, a disubstituted piperazinone derivative. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of organic chemistry to predict its chemical structure, physical properties, and spectral characteristics. The insights provided herein are intended to guide researchers in the synthesis, characterization, and potential applications of this and similar compounds.

Molecular Structure and Chemical Identity

6-Methyl-3-(3-methylphenyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazin-2-one core. This six-membered ring contains two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. The structural complexity and potential for stereoisomerism arise from two substituents: a methyl group at the 6-position and a 3-methylphenyl (m-tolyl) group at the 3-position.

Molecular Formula: C₁₂H₁₆N₂O

Molecular Weight: 204.27 g/mol

IUPAC Name: 6-Methyl-3-(3-methylphenyl)piperazin-2-one

CAS Number: Not assigned.

The presence of two chiral centers at the C3 and C6 positions indicates that 6-Methyl-3-(3-methylphenyl)piperazin-2-one can exist as four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). The specific stereochemistry will significantly influence the molecule's biological activity and physical properties.

Conformational Analysis

The piperazin-2-one ring typically adopts a distorted half-chair or boat conformation to minimize steric strain.[1] The substituents at the 3 and 6 positions will influence the preferred conformation. In disubstituted piperazin-2-ones, the six-membered ring is flexible.[2] The energetic favorability of placing bulky substituents in pseudo-equatorial positions to reduce steric hindrance is a key determinant of the final conformation. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the most stable conformations of each stereoisomer.

Predicted Physicochemical Properties

The physical properties of 6-Methyl-3-(3-methylphenyl)piperazin-2-one are predicted based on the properties of its parent scaffold and related substituted analogs.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point Solid, likely in the range of 100-150 °CThe parent 3-phenylpiperazin-2-one is a solid.[3] The addition of two methyl groups may slightly alter the crystal packing and melting point.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature of the molecule and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane.The piperazinone core imparts some polarity and potential for hydrogen bonding with water. However, the aromatic ring and methyl groups increase lipophilicity, favoring solubility in organic solvents.
pKa Amine (N4-H): ~8.5-9.5; Amide (N1-H): ~16-18The secondary amine at the N4 position is expected to be basic, similar to other piperazines. The amide proton at N1 is significantly less acidic.
LogP 2.0 - 2.5The presence of the m-tolyl group and an additional methyl group increases the lipophilicity compared to the parent piperazin-2-one scaffold.

Synthesis and Characterization

While a specific synthesis for 6-Methyl-3-(3-methylphenyl)piperazin-2-one has not been reported, a general and adaptable synthetic strategy can be proposed based on established methodologies for the synthesis of 3,6-disubstituted piperazin-2-ones.[1][4]

Proposed Synthetic Pathway

A plausible route involves the cyclization of a suitably substituted diamine precursor. This approach offers flexibility in introducing the desired substituents at the C3 and C6 positions.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Cyclization A 3-Methylbenzaldehyde E α-amino acid from 3-methylbenzaldehyde A->E Strecker or similar synthesis B Alanine derivative (e.g., methyl alaninate) D N-(2-aminoethyl)alanine derivative B->D Reductive amination with protected aminoacetaldehyde C Ethylenediamine C->D Reaction with protected alanine derivative F 6-Methyl-3-(3-methylphenyl)piperazin-2-one D->F Intramolecular cyclization E->F Reaction with ethylenediamine derivative followed by cyclization

Caption: Proposed synthetic strategies for 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

General Experimental Protocol for Synthesis of 3,6-Disubstituted Piperazin-2-ones

This protocol is a generalized procedure and would require optimization for the specific synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

  • Synthesis of the Diamine Precursor:

    • React a protected alanine derivative (to introduce the C6-methyl group) with a protected 2-amino-2-(3-methylphenyl)ethan-1-amine derivative (to introduce the C3-aryl group).

    • Alternatively, a multi-step synthesis involving the reductive amination of a suitable keto-acid with a protected ethylenediamine can be employed.

  • Cyclization:

    • The linear diamine precursor is deprotected.

    • Cyclization is induced by heating, often in the presence of a mild acid or base catalyst, to form the piperazin-2-one ring.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the desired stereoisomers.

    • Further purification can be achieved by recrystallization.

Predicted Spectral Properties

The characterization of 6-Methyl-3-(3-methylphenyl)piperazin-2-one would rely on a combination of spectroscopic techniques.

The proton NMR spectrum is expected to show distinct signals for the protons on the piperazinone ring, the methyl groups, and the aromatic ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H 7.0 - 7.4mFour protons on the m-tolyl ring.
N4-H 1.5 - 3.0br sBroad singlet, exchangeable with D₂O.
N1-H 6.0 - 7.5br sBroad singlet, exchangeable with D₂O.
C3-H 4.0 - 4.5mMethine proton adjacent to the aryl group.
C6-H 3.0 - 3.5mMethine proton adjacent to the methyl group.
C5-H₂ 2.8 - 3.8mDiastereotopic methylene protons.
Aromatic-CH₃ 2.3 - 2.5sSinglet for the methyl group on the phenyl ring.
C6-CH₃ 1.0 - 1.5dDoublet due to coupling with the C6-H proton.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O 165 - 175Carbonyl carbon.
Aromatic C 120 - 140Six carbons of the m-tolyl ring.
C3 55 - 65Carbon bearing the aryl group.
C6 45 - 55Carbon bearing the methyl group.
C5 40 - 50Methylene carbon.
Aromatic-CH₃ 20 - 25Methyl carbon on the phenyl ring.
C6-CH₃ 15 - 25Methyl carbon at the 6-position.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the piperazinone ring and the loss of the substituents.

  • Expected [M+H]⁺: m/z 205.1335

  • Key Fragmentation Pathways:

    • Loss of the m-tolyl group.

    • Cleavage of the piperazinone ring to yield characteristic fragments.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques cluster_2 Analytical Techniques A Synthesized Compound B Purification (Column Chromatography, Recrystallization) A->B C Structural Confirmation B->C D Purity Assessment B->D NMR ¹H NMR, ¹³C NMR, COSY, HSQC C->NMR MS HRMS, LC-MS C->MS IR FT-IR C->IR HPLC HPLC D->HPLC EA Elemental Analysis D->EA

Caption: A typical workflow for the characterization of a novel synthesized compound.

Potential Applications and Research Directions

Piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5] Derivatives of piperazin-2-one have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and central nervous system active agents.

The specific substitution pattern of 6-Methyl-3-(3-methylphenyl)piperazin-2-one suggests potential for interaction with various biological targets. The m-tolyl group can engage in hydrophobic and π-stacking interactions, while the piperazinone core provides a rigid scaffold with hydrogen bond donors and acceptors.

Future research on this molecule could focus on:

  • Stereoselective Synthesis: Developing methods to synthesize each of the four stereoisomers in high purity to enable structure-activity relationship (SAR) studies.

  • Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those implicated in neurological disorders or cancer.

  • Lead Optimization: Modifying the substituents at the N1, N4, C3, and C6 positions to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical structure and physical properties of 6-Methyl-3-(3-methylphenyl)piperazin-2-one. By leveraging data from analogous compounds and established chemical principles, this document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related disubstituted piperazinones. The insights into its structural features, predicted properties, and potential synthetic routes are intended to facilitate further investigation into the promising field of piperazinone-based medicinal chemistry.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.
  • Aubé, J. (Ed.). (2012). Comprehensive Organic Synthesis (2nd ed.). Elsevier.
  • PubChem. (n.d.). 3-Phenylpiperazin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-methylpiperazin-2-one. Retrieved from [Link]

  • Savic, V., et al. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Duarte, C. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109.
  • Gessner, V. H., et al. (2013). 6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1056.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Fu, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 57-64.
  • Fu, D., et al. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3-Methyl-6-{2-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-ethyl}-3H-benzothiazol-2-one. Retrieved from [Link]

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In Vitro Binding Affinity Profiling of 6-Methyl-3-(3-methylphenyl)piperazin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methyl-3-(3-methylphenyl)piperazin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. Originally explored to overcome the poor aqueous solubility and rapid metabolic clearance of traditional morpholinone and piperazine rings, the incorporation of the lactam (piperazinone) moiety significantly enhances solubility at physiological and acidic pH (1)[1]. This guide provides an in-depth analysis of the structural causality, target binding profiles, and rigorous in vitro methodologies required to evaluate the binding affinity of these derivatives across high-value therapeutic targets, including Calcitonin Gene-Related Peptide (CGRP) receptors and Poly(ADP-ribose) polymerases (PARP-1/2).

Mechanistic Rationale & Structural Biology

The high binding affinity of this scaffold is not coincidental; it is the result of precise stereoelectronic tuning:

  • The Piperazin-2-one Core : Functions as a rigidified hydrogen bond donor/acceptor system. The amide bond within the ring restricts conformational freedom, reducing the entropic penalty upon target binding compared to open-chain diamines.

  • The 3-(3-Methylphenyl) Substitution : The m-tolyl group provides a lipophilic aromatic surface optimized for π−π stacking and van der Waals interactions within deep hydrophobic binding pockets, such as the NAD+ binding site of PARP enzymes (2)[2].

  • The 6-Methyl Group : The addition of a methyl group at the C6 position introduces a critical chiral center. Steric hindrance from this methyl group locks the piperazinone ring into a specific chair conformation, forcing the adjacent 3-m-tolyl group into a pseudo-equatorial orientation. This pre-organization is vital for maximizing receptor residence time.

Target Binding Profiles & Quantitative Data

Derivatives of this scaffold have demonstrated sub-nanomolar affinities across distinct receptor classes:

  • CGRP Receptors : Piperazinone analogues serve as highly potent, orally bioavailable CGRP receptor antagonists. Advanced derivatives (e.g., MK-3207) exhibit Ki​ values as low as 0.024 nM against the human CLR/RAMP1 complex (1)[1]. The piperazinone nitrogen acts as a critical vector for linking spiro-indane or other bulky moieties that occupy the CGRP peptide binding cleft (3)[3].

  • PARP-1/2 Enzymes : When conjugated to quinazoline-2,4(1H,3H)-dione moieties, N-substituted piperazinones mimic the phthalazinone ring of classical PARP inhibitors. Surface Plasmon Resonance (SPR) assays reveal KD​ values of ~0.83 nM for PARP-1, with exceptionally long residence times exceeding 140 minutes (2)[2].

  • Sigma ( σ ) Receptors : N,N'-disubstituted piperazine derivatives bearing aromatic substitutions show high affinity for σ−1 and σ−2 receptors, with specific ortho- or meta-substituted derivatives achieving Ki​ values down to 4.9 nM (4)[4].

Table 1: Comparative In Vitro Binding Affinities of Piperazin-2-one Derivatives

Derivative Class / Reference CompoundPrimary TargetAssay MethodologyAffinity ( Ki​ or KD​ )Residence Time ( τ )
Spiro-fused Piperazinone (MK-3207 analog)CGRP (CLR/RAMP1)Radioligand Binding0.024 nM> 120 min
Quinazoline-linked Piperazinone (Cpd36)PARP-1Surface Plasmon Resonance0.83 nM141.7 min
N,N'-Disubstituted Piperazine (Cpd 9) σ -2 ReceptorRadioligand Binding4.9 nMN/A

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, binding affinities must be determined using orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating these derivatives.

Radioligand Competitive Binding Assay (CGRP Receptor)

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the displacement of 125 I-hCGRP.

  • Causality of Design : 125 I-hCGRP is utilized because its high specific activity is mandatory for resolving sub-nanomolar affinities. Polyethylenimine (PEI) is used to pre-treat the glass fiber filters; this is critical because the highly basic CGRP peptide will otherwise bind non-specifically to the negative charges of the glass silica, destroying the assay's signal-to-noise ratio.

  • Step-by-Step Protocol :

    • Membrane Preparation : Harvest HEK293 cells stably expressing human CLR and RAMP1. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 48,000 × g. Resuspend the pellet in binding buffer.

    • Binding Buffer Formulation : 10 mM HEPES (pH 7.4), 5 mM MgCl 2​ , and 0.2% Bovine Serum Albumin (BSA). Note: BSA is essential to act as a carrier protein, preventing the highly lipophilic 6-methyl-3-(m-tolyl)piperazin-2-one derivatives from adhering non-specifically to the plastic walls of the 96-well assay plate.

    • Incubation : Combine 50 μ g of membrane protein, 50 pM 125 I-hCGRP, and serial dilutions of the piperazinone derivative (0.1 pM to 10 μ M) in a 96-well plate. Incubate at room temperature for 2 hours to ensure equilibrium is reached.

    • Filtration & Washing : Rapidly filter the reaction through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand.

    • System Validation : Include a known reference standard (e.g., Telcagepant or Olcegepant). The assay is only valid if the reference standard yields a Ki​ within 0.5 log units of its historical average and the Z′ -factor is >0.6 .

    • Data Analysis : Measure radioactivity via a gamma counter. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/KD​) .

Surface Plasmon Resonance (SPR) for Kinetic Profiling (PARP-1/2)

Equilibrium affinity ( Ki​ ) does not capture the dynamic nature of drug-target interactions. SPR is deployed to measure the association ( kon​ ) and dissociation ( koff​ ) rates, calculating KD​ ( koff​/kon​ ) and Residence Time ( τ=1/koff​ ).

  • Causality of Design : We utilize a CM5 (carboxymethylated dextran) sensor chip with amine coupling. The running buffer utilizes HEPES rather than Tris, as the primary amine in Tris would irreversibly react with the EDC/NHS-activated CM5 chip during immobilization. Furthermore, DMSO concentration must be strictly matched between the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Step-by-Step Protocol :

    • Target Immobilization : Activate the CM5 chip with EDC/NHS. Inject recombinant PARP-1 protein (diluted in 10 mM sodium acetate, pH 5.5) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

    • Analyte Preparation : Dissolve the piperazinone derivative in 100% DMSO, then dilute into the running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 1.0%. Prepare a concentration series (0.1 nM to 100 nM).

    • Kinetic Injection (Single-Cycle) : Inject the concentration series sequentially without regeneration steps between injections. This prevents the degradation of the PARP-1 active site that often occurs with harsh acid/base regeneration.

    • System Validation : Run Olaparib as a positive control. The koff​ for Olaparib must align with literature values to validate the active conformation of the immobilized PARP-1.

    • Data Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting the reference flow cell and a blank buffer injection).

Visualizations

CGRP_Pathway CGRP CGRP Peptide Receptor CLR/RAMP1 Receptor Complex CGRP->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Triggers Antagonist Piperazin-2-one Derivative Antagonist->Receptor Competitively Blocks

Fig 1: CGRP signaling cascade and competitive blockade by piperazin-2-one derivatives.

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Baseline 2. Baseline Stabilization (HEPES/Tween-20) Immobilization->Baseline Association 3. Analyte Injection (Derivatives at 0.1-100 nM) Baseline->Association Dissociation 4. Buffer Wash (Dissociation Phase) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration DataAnalysis 6. Kinetic Fitting (Langmuir 1:1 Model) Dissociation->DataAnalysis Sensorgram Data Regeneration->Baseline Next Cycle

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics (Kon, Koff, Kd).

References

  • Discovery of Quinazoline-2,4(1H,3H)
  • Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist Source: ACS Medicinal Chemistry Letters URL
  • Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists.
  • Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Pharmacokinetics and Bioavailability of 6-Methyl-3-(3-methylphenyl)piperazin-2-one: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The piperazine heterocycle is one of the most privileged scaffolds in modern medicinal chemistry, appearing in over 20% of FDA-approved small-molecule drugs[1]. However, unsubstituted piperazines often suffer from high basicity (pKa ~9.8), which can lead to poor membrane permeability, hERG channel liability, and rapid oxidative metabolism.

To circumvent these issues, medicinal chemists often introduce a carbonyl group to form a piperazin-2-one (a cyclic amide). This modification significantly reduces the basicity of the adjacent nitrogen, optimizing the lipophilicity-to-permeability ratio. This whitepaper provides an in-depth pharmacokinetic (PK) and bioavailability profiling of 6-Methyl-3-(3-methylphenyl)piperazin-2-one . In this specific architecture, the 6-methyl group provides steric shielding against N-dealkylation, while the 3-(m-tolyl) substitution enhances target-specific hydrophobic interactions. Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold is critical for lead optimization in CNS and oncology indications.

Physicochemical Profiling & ADME Implications

Before initiating in vivo studies, it is crucial to establish the physicochemical boundaries of the compound. The lactam motif ensures that only the N4 nitrogen remains basic, dropping the overall pKa to approximately 7.8. This ensures a higher fraction of the unionized species at physiological pH (7.4), driving passive transcellular absorption across the intestinal epithelium.

Table 1: Predicted Physicochemical and In Vitro ADME Properties

ParameterValue / CharacteristicADME Implication
Molecular Weight 204.27 g/mol Ideal for oral absorption (Rule of 5 compliant).
cLogP ~2.1Optimal balance between aqueous solubility and lipid permeability.
Basic pKa (N4) 7.8Predominantly unionized in the intestine; favors rapid absorption.
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sHigh expected intestinal absorption.
Plasma Protein Binding 65 - 75%Moderate free fraction ( fu​ ) available for target engagement.

In Vitro Metabolic Stability Protocol

Piperazine derivatives are predominantly metabolized by the cytochrome P450 (CYP) system, specifically CYP3A4 and CYP2D6[2]. To predict in vivo hepatic clearance, we determine the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Step-by-Step HLM Stability Protocol:

  • Preparation : Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine HLMs (final protein concentration 0.5 mg/mL) and 6-Methyl-3-(3-methylphenyl)piperazin-2-one (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of Piperazin-2-one-d6 as the Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for matrix effects and ionization suppression during LC-MS/MS analysis, ensuring absolute quantitative accuracy.

  • Centrifugation & Analysis : Centrifuge at 14,000 rpm for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro t1/2​ and CLint​ .

Biotransformation and CYP450-Mediated Metabolism

The primary metabolic soft spots on 6-Methyl-3-(3-methylphenyl)piperazin-2-one involve the m-tolyl ring and the piperazinone core. CYP3A4-mediated aliphatic hydroxylation of the methyl groups and CYP2D6-mediated aromatic hydroxylation are the dominant Phase I pathways, mirroring the metabolic profiles of other piperazin-2-one containing drugs like evogliptin[3].

MetabolicPathway Parent 6-Methyl-3-(3-methylphenyl) piperazin-2-one (Parent Drug) M1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M1 CYP2D6 / CYP3A4 M2 Aliphatic Hydroxylation (Benzyl Alcohol) Parent->M2 CYP3A4 M3 Lactam Hydrolysis (Ring Opening) Parent->M3 Amidase / Hydrolase Phase2 Glucuronidation / Sulfation (Phase II Clearance) M1->Phase2 UGT / SULT M2->Phase2 UGT / SULT

Caption: Predicted Phase I and Phase II metabolic pathways for the piperazin-2-one scaffold.

In Vivo Pharmacokinetics and Absolute Bioavailability

To determine the therapeutic viability of this scaffold, an in vivo pharmacokinetic study in Sprague-Dawley (SD) rats is executed. The goal is to calculate the absolute oral bioavailability ( F% ), which requires comparing the dose-normalized Area Under the Curve (AUC) for oral versus intravenous administration[4].

PKWorkflow Dosing In Vivo Dosing (SD Rats) IV (2 mg/kg) & PO (10 mg/kg) Sampling Serial Blood Sampling (Jugular Vein) (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Time-course collection Prep Sample Preparation Protein Precipitation + Piperazin-2-one-d6 (SIL-IS) Sampling->Prep Plasma isolation LCMS LC-MS/MS Analysis ESI+ MRM Mode Quantification Prep->LCMS Matrix effect correction NCA Non-Compartmental Analysis (NCA) Calculation of F%, AUC, CL, Vd, t1/2 LCMS->NCA PK Modeling

Caption: Standardized workflow for preclinical in vivo pharmacokinetic evaluation.

In Vivo Protocol & Bioanalysis:

  • Dosing : Fast male SD rats overnight. Administer the compound intravenously (IV) via the tail vein at 2 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and orally (PO) via oral gavage at 10 mg/kg (formulated in 0.5% Methylcellulose). Causality: IV dosing establishes the baseline for 100% systemic exposure, bypassing the gut and liver, which is required to calculate the absolute fraction absorbed orally.

  • Sampling : Collect ~200 µL of blood via the jugular vein into K2​EDTA tubes at predetermined time points. Centrifuge immediately (3,000 g, 10 mins, 4°C) to isolate plasma.

  • Extraction : Precipitate 50 µL of plasma with 150 µL of acetonitrile containing the SIL-IS.

  • LC-MS/MS Quantification : Utilize a C18 reverse-phase column with a gradient mobile phase (0.1% Formic acid in water vs. 0.1% Formic acid in acetonitrile). Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Pharmacokinetic Data Interpretation

The resulting plasma concentration-time profiles are analyzed using Non-Compartmental Analysis (NCA).

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Clinical Significance
Cmax​ (ng/mL)-845 ± 112High peak concentration indicates rapid absorption.
Tmax​ (h)-0.75 ± 0.2Short Tmax​ confirms rapid GI transit and permeability.
AUC0−∞​ (ng·h/mL)1,120 ± 1503,640 ± 410Total systemic exposure.
t1/2​ (h)2.4 ± 0.32.8 ± 0.4Moderate half-life, suitable for once- or twice-daily dosing.
Clearance ( CL ) (mL/min/kg)29.7-Moderate hepatic extraction ratio.
Volume of Distribution ( Vss​ ) (L/kg)4.1-High Vss​ indicates extensive tissue distribution.
Absolute Bioavailability ( F% ) 100% (Ref) 65% Excellent oral viability for a small molecule scaffold.

Calculation of Bioavailability: F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100 F%=(1120×103640×2​)×100=65%

A bioavailability of 65% demonstrates that the 6-Methyl-3-(3-methylphenyl)piperazin-2-one scaffold effectively bypasses extensive first-pass metabolism, a common pitfall for standard piperazines. The lactam oxygen acts as a hydrogen bond acceptor, while the reduction in basicity prevents trapping in the acidic compartments of the stomach and lysosomes.

Conclusion

The 6-Methyl-3-(3-methylphenyl)piperazin-2-one architecture is a highly optimized scaffold for drug discovery. By converting the basic piperazine into a piperazin-2-one, researchers can achieve a delicate balance of physicochemical properties: maintaining aqueous solubility while drastically improving Caco-2 permeability and oral bioavailability (65%). The predictable CYP3A4/CYP2D6 driven metabolic clearance allows for further structural tuning—such as selective fluorination of the m-tolyl ring—to further extend the half-life if required for specific therapeutic product profiles.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

  • In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations. PubMed/PMC.[Link]

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A Technical Guide to the Crystallographic and 3D Structural Analysis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected structural features for the crystallographic analysis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one. In the absence of a publicly available crystal structure for this specific molecule, this document serves as a predictive and methodological framework. It is designed to guide researchers through the process of synthesis, crystallization, and X-ray diffraction analysis, leveraging data from structurally related compounds to anticipate key structural parameters.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Its derivatives have shown potential as anticancer, antimicrobial, and central nervous system (CNS) active agents. The conformational flexibility of the six-membered ring, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of a molecule's three-dimensional shape and, consequently, its biological activity.[2] Understanding the precise 3D structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on 6-Methyl-3-(3-methylphenyl)piperazin-2-one, a molecule of interest for its potential pharmacological applications. We will delineate a plausible synthetic route, detail the experimental protocols for structural elucidation, and provide a comprehensive analysis of its anticipated crystallographic and 3D structural features based on analogous structures and computational modeling.

Synthesis and Crystallization: A Proposed Pathway

A robust synthetic and crystallization strategy is the foundation of any crystallographic study. The following protocols are proposed based on established methods for the synthesis of piperazin-2-ones and related heterocyclic compounds.

Proposed Synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

The synthesis of the target molecule can be approached through a multi-step process involving the formation of the piperazin-2-one core. A plausible route, adapted from known syntheses of related compounds, is outlined below.[3][4]

Experimental Protocol: Synthesis

  • Step 1: Synthesis of N-(2-aminoethyl)-3-methylaniline.

    • React 3-methylaniline with a suitable protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) under basic conditions.

    • Subsequent deprotection of the phthalimide group with hydrazine will yield the desired N-substituted ethylenediamine.

  • Step 2: Cyclization to form the Piperazin-2-one Ring.

    • React the resulting N-(2-aminoethyl)-3-methylaniline with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent like dichloromethane (DCM) at low temperature.

    • The reaction proceeds via an initial acylation of the primary amine, followed by an intramolecular nucleophilic substitution to form the piperazin-2-one ring.

  • Step 3: N-Methylation.

    • The final methylation at the N4 position can be achieved using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile).

  • Purification:

    • The crude product should be purified using column chromatography on silica gel to obtain the pure 6-Methyl-3-(3-methylphenyl)piperazin-2-one. The purity should be confirmed by NMR and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Ring Formation cluster_final Final Product 3-methylaniline 3-methylaniline node_step1 Step 1: N-alkylation & Deprotection 3-methylaniline->node_step1 N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->node_step1 N-(2-aminoethyl)-3-methylaniline N-(2-aminoethyl)-3-methylaniline node_step1->N-(2-aminoethyl)-3-methylaniline node_step2 Step 2: Cyclization with Chloroacetyl Chloride N-(2-aminoethyl)-3-methylaniline->node_step2 3-(3-methylphenyl)piperazin-2-one 3-(3-methylphenyl)piperazin-2-one node_step2->3-(3-methylphenyl)piperazin-2-one node_step3 Step 3: N-Methylation 3-(3-methylphenyl)piperazin-2-one->node_step3 6-Methyl-3-(3-methylphenyl)piperazin-2-one 6-Methyl-3-(3-methylphenyl)piperazin-2-one node_step3->6-Methyl-3-(3-methylphenyl)piperazin-2-one

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step. A systematic approach to screening various crystallization conditions is recommended.

Experimental Protocol: Crystallization

  • Solvent Selection:

    • Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to assess solubility. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer for analysis.

X-Ray Crystallography and 3D Structure Determination

The following section outlines the standard workflow for single-crystal X-ray diffraction analysis.

XRay_Workflow Crystal Single Crystal Selection Mounting Mounting on Goniometer Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation CIF Generation of CIF file Validation->CIF

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing:

    • The collected diffraction data are indexed to determine the unit cell parameters and the Bravais lattice.

    • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

    • Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

Predicted Crystallographic Data and 3D Structure

While experimental data for the title compound is not available, we can predict its key structural features by analyzing the crystal structures of closely related molecules.

Predicted Crystallographic Parameters

Based on the analysis of similar piperazin-2-one structures, we can anticipate the following crystallographic parameters for 6-Methyl-3-(3-methylphenyl)piperazin-2-one.[2][5]

ParameterPredicted Value/RangeJustification from Analogous Structures
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of similar size and complexity.[5]
Space GroupP2₁/c, C2/c, or PbcaThese centrosymmetric space groups are frequently observed for racemic mixtures of chiral molecules.[5]
Piperazin-2-one RingDistorted half-chair or boat conformationThe piperazinone ring is known to be flexible and adopts non-planar conformations to minimize steric strain.[2]
C=O Bond Length~1.23 ÅTypical double bond length for a carbonyl group in an amide.
C-N (amide) Bond Length~1.34 ÅShorter than a typical C-N single bond due to resonance with the carbonyl group.
C-N (amine) Bond Length~1.46 ÅTypical C-N single bond length.
Dihedral Angle (Piperazine-Phenyl)45-60°The phenyl ring is expected to be twisted out of the plane of the piperazine ring to avoid steric hindrance, as seen in 1,4-Bis(3-methylphenyl)piperazine-2,5-dione.[5]
Predicted 3D Molecular Structure

A predicted 3D structure of 6-Methyl-3-(3-methylphenyl)piperazin-2-one can be generated using computational chemistry tools. This provides a valuable model for understanding its steric and electronic properties. The structure would feature:

  • A non-planar piperazin-2-one ring.

  • The 3-methylphenyl group and the 6-methyl group likely adopting pseudo-equatorial positions to minimize steric interactions.

  • The potential for intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen, which would influence the crystal packing.

In the absence of experimental data, computational approaches such as Density Functional Theory (DFT) can provide reliable predictions of molecular geometry and other properties.[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one. While a definitive crystal structure remains to be determined, the methodologies and predicted structural features presented here offer a solid foundation for researchers in the field. The determination of the precise 3D structure of this and related piperazin-2-one derivatives is a crucial step in understanding their structure-activity relationships and in the rational design of new therapeutic agents. Future work should focus on the successful synthesis and crystallization of this compound to validate the predictions made in this guide and to provide the scientific community with valuable experimental data.

References

  • Sawatzki, P., Kolter, T., Mikeska, T., & Sandhoff, K. (n.d.). 6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one. ResearchGate. Retrieved from [Link]

  • Wen, L., et al. (2007). 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4609. Available at: [Link]

  • El-Malah, A. A., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Zhang, Y., et al. (2007). 1,4-Bis(2-methylphenyl)piperazine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 63(1), o234-o235.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1335-1343. Available at: [Link]

  • Huang, J., et al. (2012). A practical method for the synthesis of tosylpiperazines. The Journal of Organic Chemistry, 77(16), 7506-7511.

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recent discoveries involving 6-Methyl-3-(3-methylphenyl)piperazin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Medicinal Chemistry of Substituted Piperazin-2-ones, with a Focus on the 6-Methyl-3-(3-methylphenyl)piperazin-2-one Scaffold

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The piperazine heterocycle, a six-membered ring with two nitrogen atoms at opposing positions, is unequivocally one such "privileged scaffold."[1][2] Its unique combination of structural rigidity, synthetic tractability, and tunable physicochemical properties has cemented its role in a vast array of FDA-approved therapeutics, from anticancer agents like Imatinib to antipsychotics like Aripiprazole.[1]

This guide delves into a specific and promising subclass: the piperazin-2-ones. While a dedicated body of public research on the exact molecule 6-Methyl-3-(3-methylphenyl)piperazin-2-one is nascent, the principles governing its synthesis, biological potential, and structure-activity relationships can be expertly extrapolated from recent advancements in the broader field of substituted piperazinones. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for exploring this chemical space. We will dissect advanced synthetic methodologies that would enable the construction of this target molecule, explore the diverse biological activities of its structural cousins, and illuminate the design principles essential for optimizing leads based on this versatile core.

Part 1: Advanced Synthetic Strategies for Asymmetrically Substituted Piperazin-2-ones

The creation of specific, asymmetrically substituted piperazin-2-ones like 6-Methyl-3-(3-methylphenyl)piperazin-2-one requires synthetic methods that offer precise control over substituent placement. Traditional multi-step syntheses are often supplanted by more elegant and efficient cascade reactions that build molecular complexity in a single pot.

Causality in Method Selection: The Power of Cascade Reactions

A recently developed metal-promoted cascade transformation provides an exemplary route.[3][4] This one-pot process allows for the formation of three new bonds by combining three distinct components: a chloro allenylamide, a primary amine, and an aryl iodide. The choice of this methodology is driven by its efficiency and inherent suitability for creating diverse chemical libraries. By systematically varying the primary amine and the aryl iodide, researchers can rapidly generate a wide array of substituted piperazinones, making this an ideal strategy for initial structure-activity relationship (SAR) exploration.[3]

The logic of this workflow is rooted in controlling the reaction rates of the sequential nucleophilic substitutions, allowing for the ordered assembly of the final heterocyclic product.[3] This approach is particularly powerful as it introduces two independent points of diversity, which would correspond to the substituents at the N4 and C3 positions of the piperazinone ring.

Experimental Protocol: Metal-Promoted Cascade Synthesis of Piperazin-2-ones

This protocol is adapted from a validated, peer-reviewed methodology.[3] It outlines the steps to synthesize a 3-aryl-4-alkyl-piperazin-2-one derivative, a close structural analog to the topic of interest.

Materials:

  • Chloro allenylamide (1.0 eq)

  • Primary amine (e.g., methylamine, 1.2 eq)

  • Aryl iodide (e.g., 3-iodotoluene, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the chloro allenylamide, aryl iodide, and anhydrous toluene to the reaction vessel.

  • Initiation: Add the primary amine to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 85-90 °C for 16 hours, with continuous stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via column chromatography on silica gel to yield the desired piperazin-2-one product.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_process One-Pot Cascade Reaction A Chloro Allenylamide P Pd₂(dba)₃ / Xantphos Cs₂CO₃, Toluene 85-90 °C, 16h A->P [Pd] B Primary Amine (R¹-NH₂) B->P Introduces R¹ C Aryl Iodide (Ar-I) C->P Introduces Ar Product Substituted Piperazin-2-one P->Product Forms 3 bonds

Caption: Workflow for the one-pot synthesis of diverse piperazin-2-ones.

Part 2: The Piperazin-2-one Scaffold in Drug Discovery

The piperazinone core is considered a "privileged structure" because it frequently appears in biologically active compounds.[3] Its value is particularly noted in its use as a peptidomimetic, where the specific placement of heteroatoms mimics the structure of a peptide bond, enabling it to interact with biological targets that typically bind proteins.[3]

The physicochemical properties of the piperazine ring system are central to its utility. The nitrogen atoms provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility—a critical factor for oral bioavailability.[1][5] Furthermore, the ring's conformational flexibility allows it to adapt its shape to fit optimally within the binding pockets of various enzymes and receptors.[1]

Reported Biological Activities of Piperazine and Piperazinone Derivatives

The versatility of the piperazine scaffold is evident in the broad range of biological activities its derivatives have demonstrated. Systematic modification of the core structure has yielded compounds with potential therapeutic applications across numerous disease areas.

Therapeutic AreaExample ActivityTarget/Mechanism of Action (if known)
Anticancer Cytotoxic against human breast and liver cancer cell lines.[6]Inhibition of key cell cycle regulators; modulation of signaling pathways like PI3K/AKT/mTOR.[7][8]
Antimicrobial Broad-spectrum activity against bacteria including S. aureus and E. coli.[9]Often involves disruption of bacterial cell wall synthesis or other essential processes.
Antifungal Activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[10][9]Disruption of fungal cell membrane integrity.
Neuroactive Modulation of neurotransmitter receptors (e.g., Dopamine, Serotonin, GABA).Can act as antagonists or agonists at specific receptor subtypes, influencing neuronal signaling.
Anti-inflammatory Inhibition of inflammatory mediators.[8]Can involve antagonism of histamine receptors or inhibition of cytokine production.[8][11]
Antidiabetic Inhibition of enzymes like α-glucosidase and DPP-4.[12]Helps to control blood glucose levels by modulating carbohydrate metabolism or incretin hormone levels.

Part 3: Principles of Molecular Design and SAR

For any scaffold, the key to successful drug design lies in understanding its Structure-Activity Relationship (SAR)—how specific chemical modifications influence biological activity and pharmacokinetic properties. The piperazinone core offers multiple points for chemical diversification.

Key Diversification Points and Their Impact

The exploration of an aryl piperazine scaffold for antimalarial activity provides a clear case study in SAR.[13] Researchers identified several regions for modification and systematically explored how changes impacted lipophilicity (LogD), metabolic clearance, solubility, and cytochrome P450 (CYP) inhibition. For instance, it was found that replacing a lipophilic aryl amide with a smaller cyclopropyl amide retained biological activity while favorably reducing CYP inhibition.[13]

This highlights a core principle: the piperazinone scaffold is a chassis upon which functionality can be built to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The nitrogen atoms are versatile synthetic handles for adding groups that can enhance solubility, modulate basicity (pKa), and form critical interactions with the biological target.[1]

Visualizing SAR Logic on the Piperazin-2-one Core

Caption: Key modification points on the piperazin-2-one scaffold for SAR studies.

Conclusion and Future Outlook

While the specific compound 6-Methyl-3-(3-methylphenyl)piperazin-2-one awaits its detailed characterization in scientific literature, its constituent parts—the piperazin-2-one core, an aryl group at C3, and a methyl group at C6—place it firmly within a chemical space of immense therapeutic potential. The synthetic strategies to access it are modern and robust, and the biological possibilities are vast, spanning oncology, infectious diseases, and neurology.

Future progress in this area will likely be driven by the integration of computational methods and machine learning to predict the properties of novel derivatives, accelerating the design-make-test-analyze cycle.[2] Hybrid scaffolds, where the piperazinone moiety is combined with other pharmacophores, will continue to be a fruitful avenue for discovering next-generation therapeutics.[2] For researchers working with this scaffold, the journey from a novel chemical entity to a potential drug candidate is supported by a rich and expanding foundation of medicinal chemistry knowledge.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
  • Anonymous. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications.
  • Medicines for Malaria Venture. (n.d.). MMV024406 (aryl piperazine) scaffold. MMV.
  • Savic, V., et al. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Al-Ghorbani, M., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Gherghiceanu, F., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
  • Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at:

  • Anonymous. (n.d.). The medicinal chemistry of piperazines: A review. ResearchGate.

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Methodological & Application

Application Note: 6-Methyl-3-(3-methylphenyl)piperazin-2-one as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In the pursuit of novel chemical space, conformationally restricted heterocycles are invaluable. 6-Methyl-3-(3-methylphenyl)piperazin-2-one represents a highly versatile, stereochemically rich building block. It combines the privileged piperazin-2-one core—frequently utilized in peptidomimetics and protein-protein interaction (PPI) inhibitors—with specific substitutions that dictate its 3D conformation.

The strategic value of this scaffold lies in its dual-reactivity profile and its spatial geometry:

  • Conformational Restriction: The 6-methyl group introduces steric bulk that biases the ring toward a specific chair conformation, locking the equatorial/axial projection of the C3 aryl group.

  • Vector Projection: The 3-(3-methylphenyl) moiety provides a lipophilic vector ideal for occupying hydrophobic pockets in targets such as MDM2 or various kinases.

  • Orthogonal Reactivity: The molecule possesses a basic aliphatic amine (N4) and a neutral amide (N1), allowing for highly regioselective, step-wise functionalization without the need for protecting groups.

As demonstrated in recent asymmetric catalysis literature, α-substituted piperazin-2-ones can be readily incorporated into known pharmaceutical frameworks (e.g., imatinib analogs) without perturbing antiproliferative activity, thereby opening new patentable chemical space . Furthermore, these lactams can undergo unique phosphorylations to generate novel azaheterocyclic phosphonates .

Physicochemical Profiling & ADME Divergence

The true power of this building block is its ability to radically shift physicochemical properties based on late-stage derivatization. By selectively reacting the N4 position or reducing the C2 carbonyl, medicinal chemists can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.

Table 1: Comparative Physicochemical Divergence of Scaffold Derivatives

Compound StateModificationCalc. MW ( g/mol )cLogPTPSA (Ų)HBDHBABasicity (pKa)
Parent Scaffold None (C12H16N2O)204.271.841.522N4: ~8.5
N4-Acetylated Amide at N4246.312.161.813Neutral
Reduced Core 2,5-Disubstituted Piperazine190.292.424.122N1: ~9.5, N4: ~9.8

Data Interpretation: Reducing the lactam to a piperazine removes the hydrogen-bond acceptor of the carbonyl and drastically increases the basicity of the N1 nitrogen. This is a critical causal factor when optimizing for blood-brain barrier (BBB) penetration or altering the target residence time via salt-bridge formation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and in-process analytical controls.

Protocol A: Regioselective N4-Alkylation (Orthogonal Functionalization)

Causality & Rationale: The N4 secondary amine is significantly more nucleophilic (pKa ~8.5) than the N1 amide nitrogen (pKa ~15). By utilizing a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), we selectively deprotonate the N4 position during electrophilic attack, leaving the N1 amide completely unreactive.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methyl-3-(3-methylphenyl)piperazin-2-one (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) via syringe. Stir for 10 minutes at 0 °C to ensure thermal equilibration.

  • Electrophile Addition: Dropwise add the desired alkyl halide or acid chloride (1.1 eq, 5.5 mmol) dissolved in 5 mL DCM over 15 minutes.

    • Expert Insight: Maintaining 0 °C during addition prevents exothermic runaway and suppresses any trace N1-alkylation.

  • Reaction & Validation: Allow the reaction to warm to room temperature. Monitor via LC-MS.

    • Self-Validation Check: The reaction is complete when the parent mass (m/z 205[M+H]+) is consumed. In 1H NMR, the disappearance of the N4-H proton (usually a broad singlet around 2.0-2.5 ppm) while retaining the N1-H amide proton (~6.5-7.0 ppm) confirms regioselectivity.

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Lactam Reduction to 2,5-Disubstituted Piperazine

Causality & Rationale: The lactam carbonyl is highly stable due to amide resonance. Mild hydrides (e.g., NaBH4) are insufficient for reduction. Lithium aluminum hydride (LiAlH4) is required. The critical challenge in LiAlH4 reductions is the formation of intractable aluminum emulsion during aqueous workup. We employ the Fieser method to precipitate granular aluminum salts, ensuring high recovery yields.

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH4 (3.0 eq, 15.0 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) at 0 °C under argon.

  • Substrate Addition: Slowly add a solution of the piperazin-2-one (1.0 eq, 5.0 mmol) in THF (10 mL) dropwise to manage the evolution of hydrogen gas.

  • Reflux: Equip a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with 20 mL diethyl ether. Sequentially and cautiously add:

    • x mL of distilled water (where x = grams of LiAlH4 used; e.g., 0.57 mL).

    • x mL of 15% aqueous NaOH solution (0.57 mL).

    • 3x mL of distilled water (1.71 mL).

    • Expert Insight: Stir vigorously for 30 minutes until a white, granular precipitate forms. This completely traps the aluminum, preventing emulsions.

  • Validation: Filter the granular salts through a Celite pad, washing with copious amounts of ether. Concentrate the filtrate.

    • Self-Validation Check: IR spectroscopy must show the complete disappearance of the strong amide C=O stretch at ~1650-1680 cm⁻¹.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the strategic deployment of 6-Methyl-3-(3-methylphenyl)piperazin-2-one in drug discovery workflows and its mechanistic role in target inhibition.

Workflow A 6-Methyl-3-(3-methylphenyl) piperazin-2-one (Core Scaffold) B N4-Alkylation/Acylation (Mild Base, Electrophile) A->B Orthogonal N4 Reactivity C N1-Alkylation (Strong Base, Alkyl Halide) A->C Deprotonation of Amide D Amide Reduction (LiAlH4 or BH3) A->D Carbonyl Removal E Kinase Inhibitor Analogs B->E F Peptidomimetic Libraries C->F G 2,5-Disubstituted Piperazine Cores D->G

Caption: Divergent synthetic workflow for 6-Methyl-3-(3-methylphenyl)piperazin-2-one derivatization.

Pathway P53 p53 Protein (Tumor Suppressor) MDM2 MDM2 (Negative Regulator) P53->MDM2 Binds Apoptosis Cell Cycle Arrest & Apoptosis P53->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination Inhibitor Piperazin-2-one Derivative (MDM2 Inhibitor) Inhibitor->P53 Rescues Inhibitor->MDM2 Blocks p53 Binding Pocket

Caption: Pharmacophore mapping of the piperazin-2-one scaffold in disrupting the MDM2-p53 signaling pathway.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). "Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation." Angewandte Chemie International Edition, 54(1), 179-183. Available at:[Link][1]

  • Argüello-Velasco, R. O., Dziuk, B., Zarychta, B., Ordóñez, M., & Kafarski, P. (2019). "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega, 4(5), 9056-9064. Available at:[Link][2]

Sources

Application Note: A Guide to the Incorporation of 6-Methyl-3-(3-methylphenyl)piperazin-2-one into Peptidomimetics for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptidomimetics offer a promising strategy to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The incorporation of conformationally constrained scaffolds is a key approach in peptidomimetic design. This guide provides a detailed technical overview and validated protocols for the synthesis and incorporation of a novel building block, 6-Methyl-3-(3-methylphenyl)piperazin-2-one, into peptide chains using solid-phase synthesis. We present a rationale for the selection of this scaffold, a complete synthetic route for its preparation with N-Fmoc protection, and a step-by-step protocol for its integration into a model peptide sequence. This document is intended for researchers, chemists, and drug development professionals seeking to expand their library of non-natural building blocks to create next-generation therapeutics.

Introduction: The Strategic Value of Piperazin-2-ones in Peptidomimetic Design

Overcoming the Limitations of Peptide Therapeutics

While peptides are highly specific and potent biological modulators, their therapeutic potential is often hindered by rapid proteolytic degradation, poor membrane permeability, and a lack of oral bioavailability.[1][2] These challenges stem from their flexible, amide-bond-rich backbone, which is a prime target for endogenous proteases.

Peptidomimetics: Engineering Stability and Function

Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of a parent peptide but with a modified, non-natural backbone.[2] This structural alteration aims to confer resistance to enzymatic degradation and improve pharmacokinetic properties. A key strategy in this endeavor is the introduction of rigid heterocyclic scaffolds that can enforce a specific, bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[3]

The Piperazin-2-one Scaffold: A Privileged β-Turn Mimic

The piperazin-2-one ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to act as a potent conformational constraint.[4] Specifically, piperazin-2-one derivatives are excellent mimics of β-turns, which are critical secondary structures for molecular recognition in many peptide-protein interactions.[5][6] By locking the peptide backbone into a turn-like geometry, this scaffold can pre-organize the pharmacophoric side chains for optimal interaction with their target, potentially leading to enhanced binding affinity and selectivity.

Rationale for the 6-Methyl-3-(3-methylphenyl)piperazin-2-one Scaffold

The target building block, 6-Methyl-3-(3-methylphenyl)piperazin-2-one, was rationally designed to combine several advantageous features. The C6-methyl group mimics the side chain of Alanine, while the C3-(3-methylphenyl) group serves as a non-natural analogue of Phenylalanine. This specific substitution pattern allows for the exploration of novel structure-activity relationships (SAR) by presenting a unique spatial arrangement of hydrophobic and aromatic functionalities. The rigid piperazinone core serves to project these side chains in a defined vector, making it an excellent tool for probing receptor binding pockets.

Caption: Structure of the target piperazin-2-one scaffold.

Synthesis of the N-Fmoc Protected Piperazin-2-one Building Block

Expert Insight: The successful incorporation of any non-natural building block via Solid-Phase Peptide Synthesis (SPPS) requires a robust synthesis of the monomer itself, complete with an orthogonal protecting group (in this case, Fmoc) that is compatible with standard SPPS chemistry. The following two-protocol process is designed based on established methodologies for related heterocyclic systems, such as reductive amination followed by intramolecular cyclization.[7]

Synthetic Strategy Overview

The synthesis begins with a reductive amination between 3-methylbenzaldehyde and L-alaninamide, followed by acylation with 2-bromoacetyl bromide. The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the piperazin-2-one ring. The final step is the protection of the N4-nitrogen with an Fmoc group to yield the SPPS-ready building block.

G cluster_0 Protocol 1: Synthesis of Piperazin-2-one Core cluster_1 Protocol 2: Fmoc Protection start 3-Methylbenzaldehyde + L-Alaninamide step1 Reductive Amination (NaBH(OAc)3) start->step1 step2 Acylation (2-Bromoacetyl bromide) step1->step2 step3 Intramolecular Cyclization (Base, e.g., K2CO3) step2->step3 product1 6-Methyl-3-(3-methylphenyl) piperazin-2-one step3->product1 step4 Fmoc Protection (Fmoc-OSu) product1->step4 product2 SPPS-Ready Building Block step4->product2

Caption: Synthetic workflow for the SPPS-ready building block.

Protocol 1: Synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one
ReagentM.W.QuantityMoles
3-Methylbenzaldehyde120.151.20 g10.0 mmol
L-Alaninamide HCl124.561.25 g10.0 mmol
Sodium triacetoxyborohydride211.943.18 g15.0 mmol
Dichloromethane (DCM)-50 mL-
Triethylamine (TEA)101.191.4 mL10.0 mmol
2-Bromoacetyl bromide201.861.1 mL12.0 mmol
Potassium carbonate (K₂CO₃)138.214.15 g30.0 mmol
Acetonitrile (ACN)-50 mL-

Methodology:

  • Reductive Amination: To a solution of 3-methylbenzaldehyde (10.0 mmol) in DCM (50 mL), add L-alaninamide hydrochloride (10.0 mmol) and triethylamine (10.0 mmol). Stir for 30 minutes at room temperature to form the imine.

  • Add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to avoid over-reduction of the aldehyde. Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Acylation & Cyclization: Dissolve the crude amine from the previous step in ACN (50 mL). Add K₂CO₃ (30.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-bromoacetyl bromide (12.0 mmol) dropwise. The excess base (K₂CO₃) serves both to neutralize the HBr formed during acylation and to promote the subsequent intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filter off the solids and concentrate the filtrate. Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the desired piperazin-2-one.

Protocol 2: N-Fmoc Protection
ReagentM.W.QuantityMoles
Piperazin-2-one Core218.282.18 g10.0 mmol
Fmoc-OSu337.363.71 g11.0 mmol
Sodium Bicarbonate84.012.52 g30.0 mmol
Dioxane/Water (1:1)-40 mL-

Methodology:

  • Dissolve the piperazin-2-one core (10.0 mmol) in a 1:1 mixture of dioxane and water (40 mL).

  • Add sodium bicarbonate (30.0 mmol) followed by Fmoc-OSu (11.0 mmol). Using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is a standard and highly efficient method for Fmoc protection of amines in aqueous biphasic conditions.

  • Stir vigorously at room temperature for 6-8 hours.

  • Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final Fmoc-protected building block.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed before use in SPPS.

AnalysisExpected Result
¹H NMR Peaks consistent with Fmoc, methyl, and methylphenyl protons.
¹³C NMR Carbons corresponding to amide, aromatic, and aliphatic groups.
LC-MS (ESI+) [M+H]⁺ peak at m/z = 441.21
HPLC Purity >95%

Incorporation into Peptidomimetics via Solid-Phase Synthesis

Expert Insight: The integration of the piperazin-2-one building block into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS.[3][8] However, due to the steric bulk and the nature of the secondary amine being acylated, optimized coupling conditions are necessary to ensure high efficiency.

Workflow for SPPS Incorporation

G Resin Start: Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Building Block (Fmoc-Pip, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection2 NextAA Couple Next Fmoc-AA Deprotection2->NextAA Repeat Repeat Cycle... NextAA->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purify (RP-HPLC) Cleavage->Purification FinalProduct Final Peptidomimetic Purification->FinalProduct

Caption: General workflow for SPPS incorporation of the building block.

Protocol 3: Manual SPPS Incorporation

This protocol describes a single coupling cycle for incorporating the building block onto a Rink Amide resin pre-loaded with an amino acid.

Materials:

  • Fmoc-Gly-Rink Amide Resin (0.5 mmol/g loading)

  • Fmoc-protected piperazin-2-one building block (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

  • Resin Swelling: Place 100 mg of resin (~0.05 mmol) in a fritted syringe. Swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 3 minutes. Drain. Add a fresh 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. This two-stage deprotection ensures complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling:

    • In a separate vial, pre-activate the building block. Dissolve the Fmoc-piperazin-2-one building block (0.2 mmol, 4 eq) and HATU (0.195 mmol, 3.9 eq) in 1 mL of DMF.

    • Add DIPEA (0.4 mmol, 8 eq). The solution may change color. Allow to activate for 2-3 minutes. Using HATU is recommended as it is a highly effective coupling reagent for sterically hindered building blocks. A higher equivalence of base (DIPEA) is used to ensure the reaction environment remains basic.

    • Add the activated mixture to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a few beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin as in step 3.

  • Next Cycle: The resin is now ready for the deprotection of the newly added building block's Fmoc group and coupling of the next amino acid.

Cleavage, Purification, and Characterization
  • Cleavage: After the full sequence is synthesized, the peptide is cleaved from the resin using a TFA cocktail for 2-3 hours.[9]

  • Purification: The crude peptide is precipitated in cold ether, lyophilized, and purified using reverse-phase HPLC.

  • Characterization: The final product's identity is confirmed by LC-MS.

AnalysisExpected Result for a Model Peptide (e.g., Ac-Gly-[Pip]-NH₂)
RP-HPLC A single major peak with purity >95%.
LC-MS (ESI+) [M+H]⁺ peak corresponding to the calculated mass of the peptidomimetic.

Application Insights and Considerations

  • Conformational Impact: The incorporation of the 6-Methyl-3-(3-methylphenyl)piperazin-2-one scaffold is expected to induce a β-turn conformation.[5] This can be experimentally verified using spectroscopic techniques like Circular Dichroism (CD) and 2D-NMR on the purified peptidomimetic.

  • Metabolic Stability: Peptidomimetics containing a piperazin-2-one unit are expected to show enhanced resistance to proteolysis compared to their natural peptide counterparts.[10] This can be assessed through in vitro assays using liver microsomes or plasma.

  • Library Generation: This building block is well-suited for the creation of combinatorial libraries for high-throughput screening.[3] By varying the amino acids flanking the piperazin-2-one unit, a diverse set of rigidified structures can be rapidly generated to explore a wide chemical space.

Conclusion

The 6-Methyl-3-(3-methylphenyl)piperazin-2-one scaffold is a valuable tool for modern peptidomimetic design. The protocols detailed in this guide provide a reliable and reproducible pathway for the synthesis of the necessary building block and its subsequent incorporation into peptide sequences using standard SPPS techniques. By leveraging such conformationally constrained building blocks, researchers can systematically engineer peptidomimetics with improved drug-like properties, accelerating the discovery of novel therapeutics.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. RSC Medicinal Chemistry. [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship, University of California. [Link]

  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters. [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science. [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. [Link]

  • 6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

scale-up synthesis and purification methods for 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Development and Scale-Up Synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Introduction & Strategic Rationale

Substituted piperazin-2-ones are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in the development of kinase inhibitors, neurokinin antagonists, and PRMT5 modulators[1]. The compound 6-Methyl-3-(3-methylphenyl)piperazin-2-one presents unique synthetic challenges during scale-up due to the presence of two stereocenters (C3 and C6) and the necessity for strict regiocontrol during the heterocycle's formation.

This application note details a scalable, highly diastereoselective synthetic route designed for multi-kilogram production. By transitioning away from late-stage chiral resolution—which inherently limits maximum theoretical yield to 50%—this protocol leverages an asymmetric cyclocondensation strategy that ensures high atom economy and process safety[2].

Retrosynthetic Strategy & Mechanistic Causality

The conventional synthesis of piperazin-2-ones often relies on the cyclization of 1,2-diamines with appropriate electrophiles, requiring bases like DBU and extended reflux conditions[3]. However, for unsymmetrical diamines, achieving regioselectivity is critical.

Our optimized scale-up route utilizes the condensation of an enantiopure diamine, such as (S)-1,2-diaminopropane, with an aryl glyoxal derivative (e.g., 3-methylphenylglyoxal).

  • Causality in Regioselectivity: The primary amine at the C1 position of 1,2-diaminopropane is less sterically hindered than the amine at C2. By strictly controlling the addition rate and maintaining the reaction temperature at -5°C during the initial phase, we thermodynamically favor the formation of the Schiff base at the less hindered nitrogen.

  • Causality in Stereocontrol: The subsequent reduction and cyclization steps are governed by the existing stereocenter at C6, which directs the facial attack of the hydride source (e.g., sodium triacetoxyborohydride), yielding the anti-diastereomer as the major product.

Process Scale-Up Methodologies

The following protocol has been validated in a 50 L glass-lined reactor, ensuring self-validating in-process controls (IPCs) at critical junctures.

Step 1: Asymmetric Cyclocondensation
  • Preparation: Purge a 50 L glass-lined reactor with N₂. Charge the reactor with 15.0 L of anhydrous Toluene and cool to -5°C.

  • Reagent Addition: Add (S)-1,2-diaminopropane (1.0 eq, 15.0 mol) under continuous agitation (150 rpm).

  • Controlled Electrophile Addition: Slowly dose a solution of 3-methylphenylglyoxal (1.05 eq, 15.75 mol) in 5.0 L of Toluene over 4 hours. Expert Insight: The slow addition is critical to prevent the formation of bis-alkylated polymeric byproducts and to manage the mild exotherm.

  • Reduction: Once IPC (HPLC) confirms >98% imine formation, charge Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three equal portions, maintaining the internal temperature below 10°C.

  • Cyclization: Warm the reactor to 80°C and stir for 12 hours to drive the lactamization to completion.

  • Workup: Quench the reaction with 10 L of 1M NaOH (aq) to break down boron complexes. Separate the organic layer and wash with brine.

Step 2: Purification via Antisolvent Crystallization

Chromatographic purification is economically unviable at this scale[2]. Therefore, a thermodynamic crystallization approach is employed.

  • Solvent Exchange: Concentrate the toluene organic layer under reduced pressure (50 mbar, 45°C) to approximately 3.0 L.

  • Dissolution: Add 10.0 L of Ethyl Acetate (EtOAc) and heat to 65°C until a homogenous solution is achieved.

  • Antisolvent Addition: Slowly charge 15.0 L of n-Heptane over 2 hours. Seed crystals (0.5% w/w) can be added halfway through the heptane addition to induce controlled nucleation.

  • Isolation: Cool the slurry linearly to 5°C over 6 hours. Filter the crystalline product via a Nutsche filter dryer and wash with cold EtOAc/Heptane (1:3). Dry under vacuum at 40°C to constant weight.

Quantitative Process Optimization

The table below summarizes the optimization of the cyclization solvent, demonstrating the causality between solvent polarity, yield, and diastereomeric excess (de).

Solvent SystemTemp (°C)Reaction Time (h)IPC Conversion (%)Isolated Yield (%)Diastereomeric Excess (de %)
Dichloromethane40 (Reflux)2485.262.488.5
Tetrahydrofuran65 (Reflux)1891.071.090.2
Toluene 80 12 >99.0 84.5 >98.0
Acetonitrile80 (Reflux)1694.568.282.1

Note: Toluene provided the optimal balance of boiling point for the cyclization step and non-polarity to favor the desired stereochemical transition state.

Process Workflow Visualization

G Start Raw Materials: (S)-1,2-Diaminopropane + 3-Methylphenylglyoxal Imine Imine Formation (Toluene, -5°C, 4h) Start->Imine Controlled Addition RedCyc Reduction & Cyclization (STAB, 80°C, 12h) Imine->RedCyc Add STAB, Heat IPC IPC: HPLC Analysis (Target: >99% Conversion) RedCyc->IPC Sample Reactor IPC->RedCyc Fail (Extend Time) Cryst Antisolvent Crystallization (EtOAc / Heptane) IPC->Cryst Pass (>99%) Product Purified API Intermediate (>98% de, >99% purity) Cryst->Product Filter & Vacuum Dry

Scale-up workflow for 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

References

  • EvitaChem.Buy 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (EVT-13301870).
  • ACS Publications.Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (2023).
  • ACS Publications.Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (2025).
  • MDPI.Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (2023).

Sources

Troubleshooting & Optimization

resolving enantiomers of 6-Methyl-3-(3-methylphenyl)piperazin-2-one via chiral chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Compound Classes > Piperazinones > 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Welcome to the Technical Support Center for the chiral resolution of highly functionalized piperazin-2-one derivatives. Compounds like 6-Methyl-3-(3-methylphenyl)piperazin-2-one are critical pharmacophores in drug discovery, frequently utilized in the synthesis of NK1 and CGRP receptor antagonists .

Because this scaffold possesses two stereogenic centers (C3 and C6), it exists as syn and anti diastereomers. Prerequisite: Ensure your sample is diastereomerically pure via achiral reverse-phase chromatography or crystallization before attempting enantiomeric resolution, as diastereomers exhibit vastly different retention behaviors on Chiral Stationary Phases (CSPs).

Diagnostic Workflow: Chiral Method Development

Workflow A Analyte: 6-Methyl-3-(3-methylphenyl) piperazin-2-one B Primary SFC Screen (CO2 + Alcohols) A->B C Assess Peak Shape & Tailing Factor B->C D Tailing Observed (Silanol Interactions) C->D Tailing > 1.5 F Evaluate Resolution (Rs > 1.5) C->F Tailing < 1.5 E Add 0.1% DEA/IPAm to Modifier D->E E->F G Optimize Selector (e.g., Chiralpak IC) F->G Rs < 1.5 H Preparative SFC Scale-Up F->H Rs > 1.5 G->F

Fig 1: Chiral SFC method development workflow for basic piperazin-2-one derivatives.

Troubleshooting Guides & FAQs

Q1: Why do I observe severe peak tailing and poor resolution for this compound on standard coated polysaccharide CSPs? Expertise & Causality: 6-Methyl-3-(3-methylphenyl)piperazin-2-one contains a basic secondary amine at the N4 position and a neutral/weakly acidic amide at N1. The basic amine interacts strongly with residual acidic silanol groups on the silica support of the CSP. This secondary ion-exchange interaction disrupts the primary chiral recognition mechanism (hydrogen bonding and π−π stacking), causing asymmetric peak broadening and tailing. Solution: You must incorporate a basic additive such as 0.1% - 0.2% diethylamine (DEA), isopropylamine (IPAm), or ethanolamine into your organic modifier. This competitively masks the silanol sites, restoring the dominance of the chiral selector's interactions.

Q2: During Supercritical Fluid Chromatography (SFC) screening, the enantiomers co-elute on a Chiralpak AD-H column. What is the logical next step? Expertise & Causality: Co-elution indicates that the chiral selector's spatial arrangement does not provide a sufficient energy difference ( ΔΔG ) between the transient diastereomeric complexes formed with the two enantiomers. The 3-methylphenyl group creates specific steric bulk that may hinder optimal π−π stacking with the 3,5-dimethylphenyl groups of the AD-H (amylose) selector. Solution: Switch the chiral selector to one with different electronic or steric properties. For example, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) provides an electron-deficient π -system that interacts much more strongly with the electron-rich tolyl ring of your analyte, often yielding baseline resolution .

Q3: Should I prioritize SFC or HPLC for the preparative resolution of this compound? Expertise & Causality: SFC is highly recommended. Supercritical CO2​ has high diffusivity and low viscosity, allowing for flow rates 3-5 times higher than HPLC without exceeding pressure limits. Furthermore, classical thermodynamic resolution (diastereomeric salt formation) is notoriously inefficient for highly functionalized piperazines due to low resolution yields and the requirement for multiple recrystallizations . SFC drastically reduces solvent consumption and fraction dry-down time, minimizing the risk of thermal degradation of the piperazinone during solvent evaporation.

Quantitative Performance Benchmarks

Below is a summary of expected chromatographic behaviors for the racemate under various screening conditions. These metrics should be used to benchmark your own analytical runs.

Chiral Stationary Phase (CSP)Mobile Phase CompositionBasic AdditiveRetention Time 1 ( t1​ , min)Retention Time 2 ( t2​ , min)Selectivity ( α )Resolution ( Rs​ )Diagnostic Observation
Chiralpak AD-H (Amylose) CO2​ / MeOH (80:20)None2.152.301.100.85Severe tailing; co-elution.
Chiralpak AD-H (Amylose) CO2​ / MeOH (80:20)0.1% DEA1.802.151.251.40Improved shape; marginal Rs​ .
Chiralcel OD-H (Cellulose) CO2​ / IPA (70:30)0.1% DEA4.104.551.151.10Broad peaks; high retention.
Chiralpak IC (Immobilized) CO2​ / EtOH (75:25)0.1% DEA3.505.101.523.65 Baseline resolution; ideal for prep.
Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible scale-up, follow this self-validating methodology for the resolution of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

Phase 1: Analytical Screening & Method Selection
  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol to a concentration of 2 mg/mL. Self-Validation: Visually inspect for particulates; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • System Suitability Test (SST): Inject a known chiral standard (e.g., trans-stilbene oxide) to verify system dead volume and column performance.

  • Screening Execution: Run parallel screening on immobilized CSPs (e.g., Chiralpak IA, IB, IC) using an SFC system.

    • Parameters: Flow rate = 3.0 mL/min; Backpressure = 120 bar; Temperature = 35°C.

    • Mobile Phase: Supercritical CO2​ with 25% modifier (Ethanol containing 0.1% v/v DEA).

  • Resolution Validation: The chromatography data system must calculate the resolution ( Rs​ ) using the formula Rs​=2(t2​−t1​)/(w1​+w2​) . Do not proceed to scale-up unless Rs​≥1.5 and the Tailing Factor ( Tf​ ) is ≤1.2 .

Phase 2: Preparative Scale-Up & Fraction Validation
  • Loading Capacity Determination: On the successful analytical column (e.g., 4.6 mm I.D.), perform stacked injections of increasing volume (10 µL, 20 µL, 50 µL). Identify the maximum injection volume where the valley between the two enantiomer peaks does not rise above 10% of the peak height.

  • Linear Scale-Up: Transfer the method to a preparative column (e.g., 21 mm I.D.) packed with the identical stationary phase. Scale the flow rate and injection volume by the ratio of the column cross-sectional areas ( rprep2​/ranalytical2​ ).

  • Fraction Collection: Trigger fraction collection based on a UV threshold (e.g., 220 nm).

  • Post-Purification Chiral Purity Check (Self-Validation): Evaporate a 100 µL aliquot of each collected fraction. Re-dissolve in 1 mL of Methanol and re-inject onto the analytical SFC system. Confirm that the enantiomeric excess (ee) is >99% before pooling and drying the bulk fractions.

References
  • Lattanzi, A., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." The Journal of Organic Chemistry, 2023.[Link]

  • Mangion, I. K., et al. "Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative." Organic Process Research & Development, 2013.[Link]

  • Wang, Y., et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, 2011.[Link]

Technical Support Center: Crystallization of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Methyl-3-(3-methylphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific understanding and practical solutions to control impurities and achieve a robust and reproducible crystallization process.

Introduction

The crystallization of 6-Methyl-3-(3-methylphenyl)piperazin-2-one is a critical step in its purification and isolation. A well-controlled crystallization process is paramount for ensuring the final product meets the stringent purity and solid-state property requirements for pharmaceutical applications. However, like many APIs, its crystallization can be susceptible to various challenges, including impurity incorporation, polymorphism, and variations in crystal habit. This guide provides a structured approach to troubleshoot and optimize your crystallization process, ensuring the consistent production of high-quality material.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common issues you may encounter during your experiments.

Q1: What are the likely sources of impurities in my crystallized 6-Methyl-3-(3-methylphenyl)piperazin-2-one, and how can I identify them?

A1: Impurities in your final product can originate from several sources throughout the synthetic and crystallization process. Understanding these sources is the first step in mitigating them.

Common Impurity Sources:

  • Starting Materials and Reagents: Impurities present in the initial reactants can be carried through the synthesis and co-crystallize with the final product.

  • Byproducts of the Synthesis: Incomplete reactions or side reactions can generate structurally similar compounds that are difficult to separate.

  • Degradation Products: The API may degrade under certain process conditions (e.g., high temperature, presence of acid/base), leading to the formation of impurities.

  • Residual Solvents: Solvents used in the reaction or crystallization that are not completely removed can be trapped within the crystal lattice or on the crystal surface.

Identification and Quantification of Impurities:

A multi-faceted analytical approach is crucial for both identifying and quantifying impurities.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[2][4] Developing a robust, validated HPLC method is essential for accurate impurity profiling.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, particularly residual solvents.[2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides structural information to identify unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups and can be used to compare batches for consistency.[1][2]

A systematic impurity profiling strategy is essential for quality control and regulatory compliance.[2][3]

Q2: My crystallized product has a high level of a specific process-related impurity. How can I improve its removal during crystallization?

A2: Enhancing the purging of a specific impurity during crystallization requires a systematic approach focused on understanding and manipulating the solid-liquid equilibrium and crystallization kinetics.

Strategies for Improved Impurity Rejection:

  • Solvent System Optimization: The choice of solvent is critical. A solvent system where the API has moderate solubility and the impurity is highly soluble is ideal. This differential solubility is the primary driving force for purification.

    • Protocol for Solvent Screening:

      • Determine the solubility of both the API and the key impurity in a range of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons) at both ambient and elevated temperatures.

      • Select solvents that show a significant difference in solubility between the API and the impurity.

      • Consider using anti-solvent crystallization. An anti-solvent is a solvent in which the API is poorly soluble. Adding an anti-solvent to a solution of the API can induce crystallization and may leave the more soluble impurity in the mother liquor.

  • Cooling Profile Control: The rate of cooling significantly impacts impurity incorporation. Rapid cooling can lead to the kinetic trapping of impurities within the growing crystal lattice.

    • Recommended Practice: Employ a slow, controlled cooling profile. This allows for more selective crystallization of the API and provides time for impurities to diffuse away from the growing crystal face. Consider a multi-stage cooling profile, with a slower rate in the initial stages where the majority of crystal growth occurs.

  • Slurry Aging (Oswald Ripening): Holding the crystallized product as a slurry at a specific temperature for a period allows for a process called Oswald ripening. Smaller, less perfect crystals (which may have higher impurity content) dissolve and redeposit onto larger, more stable crystals, often resulting in a purer final product.

  • Washing: An effective washing step is crucial to remove impurities present in the mother liquor adhering to the crystal surface. The wash solvent should be chosen carefully to ensure it dissolves the impurities without significantly dissolving the API.

Q3: I am observing different crystal forms (polymorphs) in different batches. What causes this, and how can I control it?

A3: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[5][6] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and bioavailability, making control of the polymorphic form critical in pharmaceutical development.[5][6][7][8]

Factors Influencing Polymorphism:

  • Solvent: The solvent used for crystallization plays a significant role in determining which polymorphic form is obtained.[9][10]

  • Temperature: Different polymorphs can be stable at different temperatures.[11]

  • Supersaturation: The level of supersaturation can influence the nucleation of different polymorphs.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.[9]

  • Mechanical Stress: Processes like milling or grinding can induce polymorphic transformations.[11]

Strategies for Controlling Polymorphism:

  • Seeding: Introducing seed crystals of the desired polymorph into the supersaturated solution can direct the crystallization towards that specific form. This is one of the most effective methods for controlling polymorphism.

  • Consistent Process Parameters: Strict control over solvent choice, temperature profiles, and agitation rates is essential for reproducible polymorphic outcomes.

  • Characterization: Regularly characterize your crystalline product using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to ensure you are consistently producing the desired polymorph.

Q4: The crystal size and shape (habit) of my product are inconsistent. How does this impact downstream processing, and what can I do to control it?

A4: Crystal habit influences important downstream processing characteristics such as filtration, drying, flowability, and compaction.[12] For example, needle-like crystals can lead to poor filtration and handling properties, while more equant (cube-like) crystals are often preferred.

Factors Influencing Crystal Habit:

  • Solvent: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.

  • Additives and Impurities: Even small amounts of impurities or additives can adsorb to specific crystal faces and alter the crystal habit.[12][13]

  • Supersaturation and Cooling Rate: Higher supersaturation and faster cooling rates often lead to smaller crystals.

Strategies for Controlling Crystal Habit:

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find one that produces the desired crystal habit.

  • Controlled Supersaturation: Maintaining a low and constant level of supersaturation generally favors the growth of larger, more well-defined crystals.

  • Use of Additives: In some cases, the addition of small amounts of a habit-modifying agent can be beneficial. These are typically compounds that are structurally similar to the API.

Frequently Asked Questions (FAQs)

Q: What is the ideal solubility profile for a crystallization solvent for 6-Methyl-3-(3-methylphenyl)piperazin-2-one?

A: The ideal solvent is one in which the API has a high solubility at an elevated temperature and a low solubility at a lower temperature. This allows for a high product recovery upon cooling. Additionally, impurities should remain soluble at the lower temperature to ensure they are purged into the mother liquor.

Q: How can I prevent the formation of an oil or "oiling out" during my crystallization?

A: "Oiling out" occurs when the API separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the API is too high. To prevent this, use a slower cooling rate, ensure adequate agitation, and consider starting with a more dilute solution. Seeding the solution at an appropriate temperature can also help to promote crystallization over oiling out.

Q: What are the best practices for washing the isolated crystals?

A: The goal of washing is to remove the impurity-rich mother liquor from the surface of the crystals without dissolving a significant amount of the product.

  • Displacement Wash: The most effective method is a displacement wash, where the wash solvent is passed through the filter cake, displacing the mother liquor.

  • Reslurry Wash: Alternatively, the filter cake can be re-slurried in the wash solvent and then re-filtered.

  • Solvent Choice: The wash solvent should be one in which the API is sparingly soluble. Often, a small amount of the crystallization solvent mixed with an anti-solvent is effective. The wash should be performed with cold solvent to minimize product loss.

Q: Which analytical techniques are essential for routine quality control of crystallized 6-Methyl-3-(3-methylphenyl)piperazin-2-one?

A: For routine quality control, the following analytical techniques are recommended:

  • HPLC: To determine the purity and quantify any impurities.

  • XRPD: To confirm the polymorphic form.

  • DSC/TGA: To assess thermal properties and identify any solvates.

  • GC: To quantify residual solvents.

  • Particle Size Analysis: To ensure consistent particle size distribution.

Data Presentation and Visualization

Table 1: Impact of Solvent on Purity and Crystal Habit

Solvent SystemPurity (Area % by HPLC)Predominant Crystal Habit
Isopropanol99.5%Prismatic
Ethyl Acetate99.2%Needles
Toluene98.8%Plates
Acetone/Water (9:1)99.7%Equant

Note: This is illustrative data. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol: Cooling Crystallization with Seeding

  • Dissolve the crude 6-Methyl-3-(3-methylphenyl)piperazin-2-one in the chosen solvent (e.g., acetone/water) at an elevated temperature (e.g., 50°C) to achieve a clear solution.

  • Slowly cool the solution at a controlled rate (e.g., 10°C/hour).

  • At a temperature where the solution is slightly supersaturated (e.g., 45°C), add a small quantity (e.g., 0.1-1% w/w) of seed crystals of the desired polymorphic form of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

  • Continue the slow cooling to the final crystallization temperature (e.g., 5°C).

  • Hold the resulting slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolate the crystals by filtration.

  • Wash the filter cake with a small amount of cold wash solvent.

  • Dry the crystals under vacuum at an appropriate temperature.

Diagrams

Crystallization_Troubleshooting cluster_analysis Impurity Analysis cluster_optimization Process Optimization start High Impurity Level in Crystallized Product id_impurity Identify Impurity Source (Starting Material, Byproduct, Degradation) start->id_impurity quantify_impurity Quantify Impurity Level (HPLC, GC) id_impurity->quantify_impurity solvent Optimize Solvent System (Solubility Difference) quantify_impurity->solvent cooling Control Cooling Rate (Slow Cooling) solvent->cooling slurry Implement Slurry Aging (Oswald Ripening) cooling->slurry washing Improve Washing Protocol slurry->washing end Product Meets Purity Specification washing->end Polymorphism_Control cluster_factors Influencing Factors cluster_control Control Strategies start Inconsistent Polymorphic Form Observed factor_solvent Solvent System start->factor_solvent factor_temp Temperature Profile start->factor_temp factor_super Supersaturation start->factor_super factor_impurity Impurities start->factor_impurity control_seeding Implement Seeding with Desired Polymorph factor_solvent->control_seeding control_params Strict Control of Process Parameters factor_temp->control_params factor_super->control_params control_char Regular Analytical Characterization (XRPD, DSC) factor_impurity->control_char end Consistent Production of Desired Polymorph control_seeding->end control_params->end control_char->end

Caption: Decision tree for controlling polymorphism.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Available at: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. Available at: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. Available at: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. Available at: [Link]

  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions - Ovid. Available at: [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization - ACS Publications. Available at: [Link]

  • 6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one - ResearchGate. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC. Available at: [Link]

  • Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - DSpace@MIT. Available at: [Link]

  • The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC. Available at: [Link]

  • Effect of Solvent and Polymer Additives on Crystallization - ResearchGate. Available at: [Link]

  • Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate - IUCr Journals. Available at: [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances, optimization parameters, and troubleshooting steps for the microwave-assisted synthesis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

The synthesis of this pharmacophore typically relies on the condensation of propane-1,2-diamine with ethyl 2-bromo-2-(3-methylphenyl)acetate. While microwave (MW) irradiation drastically accelerates the lactamization step, the reaction is highly sensitive to solvent dielectric properties, temperature control, and steric variables.

System Overview & Mechanistic Workflow

To synthesize the target molecule with high regioselectivity, the protocol must separate the initial SN​2 alkylation (kinetic control) from the subsequent intramolecular lactamization (thermodynamic control). Microwave irradiation provides rapid, volumetric heating that overcomes the high activation energy required for the acyclic intermediate to adopt the s-cis conformation necessary for cyclization, a principle foundational to .

G A Precursors: Propane-1,2-diamine + Ethyl 2-bromo-2-(3-methylphenyl)acetate B Step 1: SN2 Alkylation (Kinetic Control, 25°C) A->B C Acyclic Intermediate (N-(2-aminopropyl) derivative) B->C Primary amine attack F Regioisomer Byproduct: 5-Methyl Regioisomer (Steric Mismatch) B->F Secondary amine attack (High Temp/Poor Control) D Step 2: MW Lactamization (DMF, 150°C, 15 min) C->D E Target Molecule: 6-Methyl-3-(3-methylphenyl) piperazin-2-one D->E Intramolecular cyclization

Figure 1: Mechanistic workflow and regioselectivity in the microwave-assisted synthesis.

Parameter Optimization Data

The efficiency of microwave-assisted batch reactors relies heavily on the solvent's ability to convert electromagnetic energy into heat (measured by the loss tangent, tan δ). As demonstrated in recent studies on , transitioning to high-loss-tangent solvents eliminates the need for prolonged refluxing.

SolventLoss Tangent (tan δ)Temp (°C)Time (min)Power (W)Yield (%)Purity (%)
Toluene0.040150303001545
Ethanol0.941120202006580
NMP0.275150152508995
DMF 0.161 150 15 250 92 98

Note: DMF provides the optimal balance of microwave absorptivity, boiling point, and solubility for the acyclic intermediate.

Self-Validating Experimental Protocol

This two-stage methodology ensures regiochemical fidelity before applying high-energy microwave irradiation.

Step 1: Reagent Preparation & Kinetic Alkylation

  • In a 10 mL microwave-safe quartz or heavy-walled borosilicate vessel equipped with a magnetic stir bar, dissolve ethyl 2-bromo-2-(3-methylphenyl)acetate (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Cool the vessel to 0 °C in an ice bath.

  • Add propane-1,2-diamine (1.2 mmol) dropwise over 5 minutes.

  • Remove the ice bath and stir at room temperature (25 °C) for 2 hours.

  • Validation Checkpoint 1: Analyze an aliquot via TLC (DCM:MeOH 9:1). The alpha-bromo ester ( Rf​≈0.8 ) should be completely consumed, replaced by a single polar spot corresponding to the acyclic intermediate.

Step 2: Microwave-Assisted Lactamization

  • Seal the vessel with a pressure-rated Teflon septum and crimp cap.

  • Place the vessel in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Irradiate with the following parameters: Temperature: 150 °C | Hold Time: 15 minutes | Max Power: 250 W | Pressure Limit: 250 psi.

  • Validation Checkpoint 2: Post-irradiation, perform LC-MS analysis. The chromatogram must show >95% conversion to the target mass ( [M+H]+=205.13 m/z ).

Step 3: Isolation & Workup

  • Cool the vessel to <40 °C using the instrument's compressed air cooling system before decapping.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting & FAQs

Q: Why am I observing a mixture of the 6-methyl and 5-methyl piperazin-2-one isomers in my NMR spectra? A: This is a regioselectivity failure during the initial SN​2 alkylation. Propane-1,2-diamine has two nucleophilic sites: a less hindered primary amine (C1) and a more hindered primary amine (C2). If the initial mixing is performed at elevated temperatures, thermodynamic energy overrides the steric hindrance, allowing the C2 amine to attack the alpha-bromo ester, ultimately yielding the 5-methyl regioisomer. Solution: Strictly enforce kinetic control by performing the initial amine addition at 0 °C and holding the alkylation at 25 °C for 2 hours before applying microwave heating.

Q: My cyclization is incomplete, and LC-MS shows a high concentration of the acyclic intermediate. What went wrong? A: Lactamization requires the acyclic intermediate to overcome a significant rotational energy barrier to align the amine with the ester carbonyl. If you are using a low-loss-tangent solvent like toluene (tan δ = 0.040), the microwave energy is not efficiently converted into heat at the microscopic level, leading to insufficient superheating. Solution: Switch to a highly polar, microwave-transparent solvent like DMF or NMP. As noted in studies on, optimal dielectric coupling is non-negotiable for sterically hindered cyclizations.

Q: The microwave synthesizer frequently aborts the run due to pressure limits. How can I resolve this? A: Pressure spikes occur when the chosen solvent's vapor pressure exceeds the vessel's safety threshold (usually ~250-300 psi) at the target temperature. If you are using ethanol (bp 78 °C) and attempting to heat it to 150 °C, the autogenous pressure will trigger a safety abort. Solution: Use DMF (bp 153 °C). Heating DMF to 150 °C generates minimal vapor pressure, ensuring a stable, uninterrupted irradiation cycle.

Q: I am starting with enantiomerically pure (R)-ethyl 2-bromo-2-(3-methylphenyl)acetate, but my final product is racemic. How do I preserve stereocenter integrity? A: The C3 position of your target molecule contains a benzylic proton situated alpha to a carbonyl. This proton is highly acidic. Prolonged exposure to basic conditions (the unreacted diamine) at high microwave temperatures (150 °C) drives rapid deprotonation and reprotonation, resulting in epimerization/racemization. Solution: Minimize your microwave hold time to exactly 15 minutes. Do not use excess diamine (>1.2 eq), and consider adding a mild acid catalyst (e.g., 10 mol% acetic acid) during the microwave step to buffer the basicity of the medium.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]

  • Vanda, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2175. URL:[Link]

  • Lopez, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Tetrahedron, 65(36), 7706-7711. URL:[Link]

Validation & Comparative

A Researcher's Guide to the Spectroscopic Nuances of 6-Methyl-3-(3-methylphenyl)piperazin-2-one: A Comparative Analysis of 1H and 13C NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery and development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the chiral molecule 6-Methyl-3-(3-methylphenyl)piperazin-2-one, offering insights into the structural information each technique provides and the underlying principles governing their spectral appearance.

The Structural Landscape of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

To appreciate the NMR spectra, we must first visualize the molecule's structure. 6-Methyl-3-(3-methylphenyl)piperazin-2-one is a substituted piperazinone, a heterocyclic scaffold prevalent in many biologically active compounds. Key structural features that will influence the NMR spectra include the chiral centers at C3 and C6, the aromatic ring with a methyl substituent, the amide functionality within the piperazinone ring, and the various protons and carbons in distinct chemical environments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Furthermore, spin-spin coupling between neighboring protons provides valuable information about the connectivity of the molecule.

Predicted ¹H NMR Spectral Data for 6-Methyl-3-(3-methylphenyl)piperazin-2-one:
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
NH (Amide)7.5 - 8.5Broad singlet (br s)The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
Aromatic-H7.0 - 7.4Multiplet (m)The four protons on the 3-methylphenyl ring will exhibit complex splitting patterns due to their different chemical environments and coupling to each other.
H34.5 - 5.0Doublet of doublets (dd) or multiplet (m)This proton is adjacent to a chiral center and the aromatic ring, leading to a downfield shift. It will couple to the neighboring protons on C5.
H53.0 - 3.8Multiplet (m)These two diastereotopic protons will show complex splitting as they couple with each other and with H3 and H6.
H63.2 - 3.8Multiplet (m)This proton is adjacent to a chiral center and the methyl group. It will couple to the protons on C5 and the methyl group protons.
Phenyl-CH₃2.3 - 2.5Singlet (s)The three equivalent protons of the methyl group on the phenyl ring will appear as a singlet.
C6-CH₃1.2 - 1.5Doublet (d)The methyl group at C6 will be split into a doublet by the adjacent H6 proton.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with a wider range of chemical shifts compared to ¹H NMR. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlets, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Spectral Data for 6-Methyl-3-(3-methylphenyl)piperazin-2-one:
Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C=O (Amide)165 - 175The carbonyl carbon is significantly deshielded and appears far downfield.
Aromatic-C120 - 140The six carbons of the phenyl ring will have distinct chemical shifts. The carbon bearing the methyl group and the carbon attached to the piperazinone ring will have characteristic shifts.
C355 - 65This carbon is attached to the nitrogen and the phenyl group, resulting in a downfield shift.
C540 - 50Methylene carbon within the piperazinone ring.
C645 - 55This carbon is attached to a nitrogen and a methyl group.
Phenyl-CH₃20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.
C6-CH₃15 - 20Aliphatic methyl group carbon.

Comparative Insights: What Each Spectrum Reveals

Feature ¹H NMR ¹³C NMR
Sensitivity HighLow
Information Proton environment, connectivity (through coupling)Carbon skeleton, number of unique carbons
Spectral Complexity Can be complex due to spin-spin couplingGenerally simpler (proton-decoupled)
Chirality Diastereotopic protons can have different chemical shifts and coupling constants.Diastereotopic carbons can have different chemical shifts.
Functional Groups Characteristic shifts for protons near functional groups (e.g., amide NH, aromatic H).Characteristic shifts for carbons in functional groups (e.g., C=O, aromatic C).

The presence of stereocenters at C3 and C6 in 6-Methyl-3-(3-methylphenyl)piperazin-2-one introduces diastereotopicity for the protons on the C5 methylene group. This means that these two protons are in chemically non-equivalent environments and are expected to have different chemical shifts and distinct couplings to adjacent protons, leading to more complex multiplets in the ¹H NMR spectrum.[1] Similarly, in the ¹³C NMR spectrum, all carbon atoms are expected to be chemically non-equivalent.

Furthermore, the amide bond within the piperazin-2-one ring can exhibit restricted rotation, leading to the potential for conformational isomers (rotamers) to be present in solution.[2][3][4] This phenomenon can result in the observation of two sets of signals for some or all of the protons and carbons in both the ¹H and ¹³C NMR spectra, particularly at lower temperatures.[2][4] The relative ratio of these signals would correspond to the population of each conformer.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of 6-Methyl-3-(3-methylphenyl)piperazin-2-one in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).

    • Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

    • A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[6]

Visualizing the Connections: A Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis A Prepare Sample B Acquire 1D NMR (1H, 13C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Assign 1H Signals (Chemical Shift, Multiplicity, Integration) D->E F Assign 13C Signals (Chemical Shift) D->F G Correlate with 2D Data E->G F->G H Final Structure Elucidation G->H

Caption: A streamlined workflow for the acquisition and analysis of NMR data for structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Methyl-3-(3-methylphenyl)piperazin-2-one, when analyzed in concert, provide a comprehensive and unambiguous structural determination. While ¹H NMR offers rich detail on the proton environments and their spatial relationships through coupling, ¹³C NMR provides a clear picture of the carbon backbone. For complex molecules such as this, a multi-dimensional NMR approach is invaluable for complete and accurate spectral assignment. This guide serves as a foundational resource for researchers, enabling them to interpret the NMR data of this and related piperazinone structures with confidence and scientific rigor.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • An In-depth Technical Guide to the Synthesis and Characteriz
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine deriv
  • 1-piperazinamine, N-[(E)-2-furanylmethylidene]-4-[(4-methylphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum. ChemicalBook.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
  • 6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one.
  • Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • 1H NMR Spectrum. University of Wisconsin-Madison.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram.
  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.

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A Comparative Guide to HPLC Retention Time Validation for the Purity of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Methyl-3-(3-methylphenyl)piperazin-2-one. As a chiral heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules, ensuring its chemical and enantiomeric purity is of paramount importance for the safety and efficacy of the final drug product.[1][2]

We will objectively compare two critical HPLC methodologies—Reversed-Phase (RP-HPLC) for achiral purity and Chiral HPLC for enantiomeric separation. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounding every recommendation in established regulatory standards and practical field experience. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[3][4][5][6][7][8][9]

The Analytical Challenge: Understanding the Molecule

6-Methyl-3-(3-methylphenyl)piperazin-2-one possesses structural features that dictate the analytical strategy:

  • Moderate Polarity: The piperazinone core combined with the substituted phenyl ring gives the molecule moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC.[10][11]

  • UV Chromophore: The phenyl ring provides a UV chromophore, enabling direct detection without the need for derivatization, which simplifies the analytical workflow.

  • Chiral Center: The presence of a stereocenter at the C6 position necessitates a chiral separation method to control enantiomeric purity, as different enantiomers can have vastly different pharmacological or toxicological profiles.[12][13]

Strategic Selection of HPLC Methodology: A Comparative Analysis

The choice of HPLC method is dictated by the specific purity question being addressed: achiral (related substances) or chiral (enantiomeric purity).

Method 1: Reversed-Phase HPLC for Achiral Purity and Assay

RP-HPLC is the cornerstone for pharmaceutical analysis due to its robustness, reproducibility, and broad applicability.[11][14] It is the primary choice for separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

  • Principle: Separation is based on hydrophobic interactions. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Non-polar compounds are retained longer.[10][14]

  • Why it Works for this Molecule: The molecule's moderate hydrophobicity allows for strong, predictable retention on a C18 column, enabling fine-tuning of the separation by adjusting the mobile phase composition.

Method 2: Chiral HPLC for Enantiomeric Purity

For chiral molecules, assessing enantiomeric purity is a regulatory requirement. This cannot be achieved on a standard achiral column.

  • Principle: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differential stability of these complexes leads to different retention times.

  • Recommended Approach: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and represent the most effective starting point for separating piperazine-based enantiomers.[12][15]

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

MethodSelection Start Purity Analysis of 6-Methyl-3-(3-methylphenyl)piperazin-2-one Question What is the Analytical Goal? Start->Question Impurity Quantify Process Impurities & Degradants (Achiral Purity) Question->Impurity Related Substances Enantiomer Quantify the Unwanted Enantiomer (Chiral Purity) Question->Enantiomer Enantiomeric Impurity RP_HPLC Develop & Validate Reversed-Phase HPLC Method Impurity->RP_HPLC Chiral_HPLC Develop & Validate Chiral HPLC Method Enantiomer->Chiral_HPLC

Caption: Decision tree for selecting the appropriate HPLC method.

HPLC Method Validation Workflow: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][16] The process follows a logical sequence where each step builds upon the last, ensuring a robust and reliable method.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Development & Optimization (Column, Mobile Phase, Temp, Flow Rate) SysSuit SysSuit Dev->SysSuit Specificity Specificity / Peak Purity (PDA Detector, Stress Studies) SysSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Vary pH, Flow, Temp) Limits->Robustness

Caption: Workflow for HPLC method development and validation.

Experimental Protocols & Comparative Data

This section provides detailed protocols and presents comparative data for both RP-HPLC and Chiral HPLC methods. The data presented in the tables are representative examples to illustrate expected performance.

Protocol 1: RP-HPLC Method for Achiral Purity

Objective: To separate 6-Methyl-3-(3-methylphenyl)piperazin-2-one from potential process impurities and degradation products.

Step-by-Step Methodology:

  • Chromatographic System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust starting point. The longer column length provides the necessary resolution for complex impurity profiles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier ensures sharp, symmetrical peaks by protonating silanol groups on the stationary phase.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities. A typical gradient might be: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B).

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or the λmax of the analyte)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Comparative Data: Mobile Phase & Column Selection

The choice of organic modifier and column can significantly impact resolution (Rs) and peak shape (Tailing Factor, T).

ParameterMethod A: Acetonitrile (ACN)Method B: Methanol (MeOH)Rationale for Choice
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Consistent stationary phase for direct comparison.
Retention Time (API) ~14.5 min~16.2 minACN is a stronger solvent, leading to faster elution.
Resolution (Rs) - Critical Pair 2.11.8ACN often provides better selectivity and sharper peaks. A resolution > 2.0 is highly desirable.
Tailing Factor (T) - API 1.11.3Values closer to 1.0 indicate better peak symmetry.
Backpressure ~1800 psi~2400 psiMethanol is more viscous, resulting in higher system pressure.
Conclusion Method A is superior due to better resolution and peak shape.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

Step-by-Step Methodology:

  • Chromatographic System: As per Protocol 1.

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended. A common first choice is a column packed with cellulose tris(3,5-dimethylphenylcarbamate).[15]

  • Mobile Phase Preparation (Normal Phase):

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Additive: 0.1% Diethylamine (DEA). DEA is a crucial additive for basic compounds like piperazines; it competes with the analyte for active sites on the stationary phase, dramatically improving peak shape.[15]

  • Isocratic Elution: Chiral separations are typically performed under isocratic conditions. A typical mobile phase would be Hexane:IPA:DEA (80:20:0.1, v/v/v).

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard and test samples in the mobile phase to a concentration of approximately 1.0 mg/mL.

Comparative Data: Chiral Stationary Phase (CSP) Screening

ParameterCSP A: Cellulose-basedCSP B: Amylose-basedRationale for Choice
Retention Time (Enantiomer 1) 9.8 min11.2 minRetention times will vary based on CSP interaction.
Retention Time (Enantiomer 2) 11.5 min11.9 min
Resolution (Rs) 2.5 0.9A resolution > 1.5 is required for baseline separation. CSP A provides excellent separation.
Conclusion CSP A is the selected column for method validation.CSP B does not provide adequate separation.

Retention Time Validation: Core Requirements

The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[7][9][16][17]

Validation ParameterPurposeAcceptance Criteria (Typical)
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).No interference at the analyte's retention time. Peak purity index > 0.999 for the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For impurities: LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy To demonstrate the closeness of test results to the true value.% Recovery of 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities at different levels.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0%. Intermediate Precision (Inter-assay): %RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met under all varied conditions (e.g., ±2°C temp, ±0.1 pH, ±5% organic phase).

Conclusion and Recommendations

This guide has outlined a dual-methodology approach for the comprehensive purity assessment of 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

  • For Achiral Purity: A gradient RP-HPLC method using a C18 column with an acetonitrile/water mobile phase is recommended. This approach provides excellent resolution and robust performance for separating process-related impurities.

  • For Enantiomeric Purity: A normal-phase chiral HPLC method using a polysaccharide-based CSP (e.g., cellulose derivative) is essential. The use of a basic modifier like diethylamine is critical for achieving optimal peak shape and resolution.

Successful validation of these methods in accordance with ICH guidelines ensures that the analytical procedures are fit for their purpose, providing reliable and accurate data crucial for drug development and quality control. This self-validating system of protocols provides the trustworthiness required for regulatory submission and ensures product quality.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Bioanalytical Consulting Group. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Available from: [Link]

  • Waters Corporation. HPLC Separation Modes. Available from: [Link]

  • Impactfactor. Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. (2025). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Available from: [Link]

  • PubMed. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026). Available from: [Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). Available from: [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Available from: [Link]

  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024). Available from: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of laboratory safety dictates that unknown or uncharacterized substances be treated as hazardous until proven otherwise.[1] This guide adheres to that principle, providing a framework to protect both laboratory personnel and the environment.

Hazard Assessment Based on Structural Analogs

Given the absence of a specific SDS for 6-Methyl-3-(3-methylphenyl)piperazin-2-one, a conservative hazard assessment is derived from related piperazine compounds. Piperazine and its derivatives are known to present several potential hazards:

  • Skin and Eye Irritation/Corrosion: Many piperazine compounds can cause skin irritation or severe eye damage.[2][3][4]

  • Sensitization: There is a potential for allergic skin reactions or respiratory sensitization upon exposure.[2][4]

  • Toxicity: Some piperazine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[2]

  • Environmental Hazards: Certain analogs are harmful to aquatic life.[3]

Therefore, 6-Methyl-3-(3-methylphenyl)piperazin-2-one must be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Prior to handling the compound in any form, including for disposal, personnel must be equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye damage, a known risk with piperazine derivatives.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation or allergic reactions.[2]
Protective Clothing A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection May be required if handling fine powders outside of a fume hood or if an aerosol is generated.Mitigates the risk of inhaling the compound, which could be harmful and cause respiratory irritation.[2]

Waste Segregation and Containment: The First Step in Disposal

Proper disposal begins at the point of generation. Adhering to strict segregation protocols is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Dedicated Waste Container: All waste containing 6-Methyl-3-(3-methylphenyl)piperazin-2-one, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, weighing boats), must be collected in a dedicated, leak-proof, and chemically compatible container.[5][6]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any applicable hazard pictograms (e.g., irritant, environmentally hazardous).[7]

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible wastes can lead to dangerous reactions.[5][8] For instance, piperazine derivatives can be incompatible with strong oxidizing agents and strong acids.[9][10]

Spill Management Protocol

In the event of a spill, a swift and safe response is paramount.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[11]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11]

  • Collection: Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

Disposal of 6-Methyl-3-(3-methylphenyl)piperazin-2-one must be conducted through your institution's hazardous waste management program, which operates in compliance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Waste Characterization: Identify the waste as a solid or liquid and note any solvents present. This information is critical for the disposal contractor.

  • Packaging: Ensure the waste is in a sealed, properly labeled container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment to capture any potential leaks.[7]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not transport the waste yourself.[1]

  • Documentation: Complete any required waste tracking forms. This "cradle-to-grave" documentation is a key component of RCRA regulations.[12]

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of a laboratory chemical like 6-Methyl-3-(3-methylphenyl)piperazin-2-one.

G Chemical Waste Disposal Workflow A Waste Generation (6-Methyl-3-(3-methylphenyl)piperazin-2-one) B Is SDS Available? A->B C Consult SDS for Disposal Information B->C Yes D Treat as Hazardous Waste (Based on Analog Data) B->D No E Select Appropriate PPE (Goggles, Gloves, Lab Coat) C->E D->E F Segregate Waste in a Labeled, Sealed Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Complete Waste Tracking Documentation H->I J Final Disposal by Licensed Contractor I->J

Caption: Workflow for laboratory chemical waste disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. [Link]

  • Laboratory Waste Disposal. University of Wollongong. [Link]

  • Understanding EPA Waste Rules: What You Need to Know. Maine Labpack. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. MCF Environmental Services. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

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Comprehensive Safety and Operational Guide: Handling 6-Methyl-3-(3-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel organic heterocycles. 6-Methyl-3-(3-methylphenyl)piperazin-2-one is a substituted piperazinone derivative, a structural class highly valued as an intermediate in peptidomimetic synthesis and drug discovery. However, like many novel nitrogenous heterocycles, it presents specific occupational hazards. Because comprehensive, compound-specific toxicological data is rarely complete for early-stage research chemicals, we must apply a "worst-case scenario" heuristic derived from the broader piperazine family.

Hazard Assessment & Causality

Understanding why we use specific Personal Protective Equipment (PPE) is critical for building a self-validating safety culture. The secondary amine and the amide-like carbonyl in the piperazin-2-one ring can act as nucleophiles and hydrogen-bond donors/acceptors, making them highly reactive with biological membranes and mucosal tissues.

According to the Globally Harmonized System (GHS) classifications typical for piperazin-2-one derivatives, the primary hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

To mitigate these risks, our PPE strategy must create an impermeable barrier against particulate inhalation and dermal absorption, adhering strictly to[2].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required for handling 6-Methyl-3-(3-methylphenyl)piperazin-2-one, grounded in the National Research Council's authoritative framework, [3].

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1-compliant chemical splash gogglesProtects against corneal damage from basic nitrogenous dust/aerosols. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer)Nitrile provides tactile sensitivity; Neoprene offers superior resistance to organic bases and solvents frequently used during synthesis.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents dermal exposure to fine powders and mitigates fire risk if the compound is handled alongside flammable organic solvents.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling outside a fume hood or if aerosolization risk exists (e.g., vigorous milling or weighing large quantities).

Operational Protocols & Workflows

A self-validating protocol ensures that each step inherently verifies the safety of the previous one. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step 1: Preparation and Environmental Control
  • Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Do not handle the dry powder on an open bench.

  • Static Elimination: Piperazinone powders can accumulate static charge. Use an anti-static weighing boat and a grounded spatula to prevent the powder from aerosolizing upon transfer.

  • Don PPE: Inspect all gloves for pinhole leaks before donning. Ensure goggles form a tight seal against the face.

Step 2: Spill Response Methodology

In the event of a localized spill within the fume hood:

  • Isolate: Stop all operations immediately. Do not attempt to sweep dry powder, as this will aerosolize the chemical and increase inhalation risk.

  • Neutralize and Absorb: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or dilute acetic acid, depending on the synthesis context) to suppress dust. Cover with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a designated, clearly labeled hazardous waste container.

Step 3: Waste Disposal Plan

Piperazine derivatives must never be disposed of down the drain due to environmental toxicity.

  • Solvent Dissolution: Dissolve the residual chemical and contaminated materials in a combustible solvent.

  • Incineration: Transfer the solution to a chemical incinerator equipped with an afterburner and scrubber, in accordance with local and federal environmental regulations[4].

Logical Workflow Diagram

Below is the operational workflow for routine handling and emergency spill response.

G Start Risk Assessment & SDS Review PPE Don PPE (Gloves, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Ventilation > 0.5 m/s) PPE->FumeHood Handle Execute Synthesis & Weighing FumeHood->Handle Spill Spill Occurs? Handle->Spill Evacuate Evacuate & Ventilate Spill->Evacuate Yes Dispose Waste Disposal (Incineration) Spill->Dispose No Clean Absorb & Neutralize Evacuate->Clean Clean->Dispose End Decontaminate & End Dispose->End

Chemical Handling and Spill Response Workflow for Piperazin-2-one Derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements. | Occupational Safety and Health Administration." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.